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  • Product: 2-(2-Chloroethanesulfonyl)propane
  • CAS: 1177100-75-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(2-Chloroethanesulfonyl)propane and its Isomer

This guide provides a comprehensive technical overview of 2-(2-chloroethanesulfonyl)propane, a molecule of interest in synthetic chemistry and potentially in the development of novel therapeutics. Due to the potential fo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(2-chloroethanesulfonyl)propane, a molecule of interest in synthetic chemistry and potentially in the development of novel therapeutics. Due to the potential for ambiguity in its nomenclature, this document will address both 2-(2-chloroethanesulfonyl)propane and its structural isomer, 1-(2-chloroethanesulfonyl)propane. Both isomers share the same molecular formula and weight, but their distinct structural arrangements lead to differences in their chemical reactivity and potential applications. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, properties, and potential utility of these compounds.

Introduction to Alkyl 2-Chloroethyl Sulfones

The 2-chloroethanesulfonyl moiety is a versatile functional group in organic synthesis. The presence of a sulfone group, a strong electron-withdrawing entity, activates the adjacent atoms, while the chloroethyl group provides a reactive site for nucleophilic substitution. This combination makes alkyl 2-chloroethyl sulfones valuable intermediates in the synthesis of more complex molecules, including those with potential pharmacological activity. The sulfone group itself is a common scaffold in a variety of approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding.[1][2]

This guide will now delve into the specifics of the two isomeric forms of (2-chloroethanesulfonyl)propane.

Isomer I: 1-(2-Chloroethanesulfonyl)propane

Chemical Structure and Properties

1-(2-Chloroethanesulfonyl)propane is a sulfone where the sulfonyl group is attached to a propyl chain at the 1-position and to a 2-chloroethyl group.

Chemical Structure:

Caption: Chemical structure of 1-(2-chloroethanesulfonyl)propane.

Physicochemical Properties:

PropertyValueSource
CAS Number 55750-94-2[3]
Molecular Formula C₅H₁₁ClO₂S[3]
Molecular Weight 170.66 g/mol [3]
Appearance Assumed to be a liquid at room temperature[3]
IUPAC Name 1-(2-chloroethylsulfonyl)propane[3]
SMILES CCCS(=O)(=O)CCCl[3]

Isomer II: 2-(2-Chloroethanesulfonyl)propane

Chemical Structure and Properties

In 2-(2-chloroethanesulfonyl)propane, the sulfonyl group is attached to the 2-position of the propane chain, resulting in an isopropyl group attached to the sulfonyl moiety.

Chemical Structure:

Thiol R-SH (Propane-1-thiol or Propane-2-thiol) Sulfide R-S-CH₂CH₂OH (2-Hydroxyethyl alkyl sulfide) Thiol->Sulfide 1. Base 2. Ethylene Oxide EthyleneOxide Ethylene Oxide Chlorine Cl₂ (aq) Sulfone R-SO₂-CH₂CH₂Cl (1- or 2-(2-Chloroethanesulfonyl)propane) Sulfide->Sulfone Oxidative Chlorination (Cl₂)

Caption: General synthetic route to alkyl 2-chloroethyl sulfones.

Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the known synthesis of similar compounds. Step 1: Synthesis of 2-(Propylthio)ethanol or 2-(Isopropylthio)ethanol

  • To a stirred solution of sodium hydroxide in water, add the corresponding thiol (propane-1-thiol or propane-2-thiol) at a controlled temperature (e.g., 10-15 °C).

  • Ethylene oxide is then bubbled through the solution, maintaining the temperature below 40 °C.

  • After the reaction is complete (monitored by TLC or GC), the organic layer is separated, washed with water, and dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • The crude 2-hydroxyethyl alkyl sulfide can be purified by distillation under reduced pressure.

Step 2: Oxidative Chlorination

  • The 2-hydroxyethyl alkyl sulfide is suspended in water in a reaction vessel equipped with a gas inlet tube, a stirrer, and a cooling system.

  • Chlorine gas is bubbled through the stirred suspension at a controlled rate, maintaining the temperature between 0 and 10 °C.

  • The reaction is highly exothermic and requires careful monitoring of the temperature.

  • The reaction is complete when the oily starting material is consumed and a solid product (the sulfone) precipitates.

  • The solid product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 1- or 2-(2-chloroethanesulfonyl)propane.

Causality in Experimental Choices: The use of an alkaline medium in the first step deprotonates the thiol to the more nucleophilic thiolate, facilitating the ring-opening of ethylene oxide. The oxidative chlorination is a complex process where chlorine acts as both an oxidizing agent (converting the sulfide to a sulfone) and a chlorinating agent (substituting the hydroxyl group). [4][5]Performing this step at low temperatures is crucial to control the exothermicity of the reaction and to minimize potential side reactions.

Reactivity and Synthetic Applications

The 2-chloroethanesulfonyl group is a bifunctional moiety that can undergo a variety of chemical transformations.

  • Nucleophilic Substitution: The chlorine atom is susceptible to displacement by a wide range of nucleophiles, such as amines, alkoxides, and thiolates. This allows for the introduction of diverse functional groups at this position.

  • Elimination Reactions: In the presence of a base, dehydrohalogenation can occur to form the corresponding vinyl sulfone. Vinyl sulfones are potent Michael acceptors and are valuable intermediates in their own right, particularly in the synthesis of biologically active molecules. [6]* Reductive Desulfonylation: The sulfonyl group can be removed under reductive conditions, for example, using sodium amalgam or other reducing agents. This makes the sulfonyl group a useful "activating group" that can be removed after it has served its purpose in a synthetic sequence. [2] Logical Relationship of Reactivity:

ChloroethylSulfone R-SO₂-CH₂CH₂Cl Substitution Nucleophilic Substitution ChloroethylSulfone->Substitution + Nu⁻ Elimination Elimination (Base) ChloroethylSulfone->Elimination Reduction Reductive Desulfonylation ChloroethylSulfone->Reduction [H] SubstitutedProduct R-SO₂-CH₂CH₂-Nu Substitution->SubstitutedProduct VinylSulfone R-SO₂-CH=CH₂ Elimination->VinylSulfone Alkane R-H Reduction->Alkane

Caption: Key reactions of the 2-chloroethanesulfonyl group.

Potential Applications in Drug Development

While specific pharmacological data for 1- and 2-(2-chloroethanesulfonyl)propane are not widely reported, their structural motifs suggest several potential applications in drug discovery and development.

  • As Alkylating Agents: The 2-chloroethyl group is a known pharmacophore in certain anticancer agents (e.g., nitrogen mustards). [7]The reactivity of the C-Cl bond allows these molecules to act as alkylating agents, potentially forming covalent bonds with biological macromolecules like DNA and proteins. This property could be exploited in the design of targeted covalent inhibitors.

  • Precursors to Bioactive Sulfones: As versatile synthetic intermediates, these compounds can be used to synthesize a wide array of more complex sulfone-containing molecules. Sulfones are present in drugs with diverse activities, including antibacterial, anti-inflammatory, and anticancer properties. [1]* Vinyl Sulfone Precursors: As mentioned, these compounds can be readily converted to vinyl sulfones. The vinyl sulfone moiety is a key feature in several drug candidates and approved drugs, often acting as a Michael acceptor to form covalent bonds with target proteins. [8]

Safety and Handling

Specific Material Safety Data Sheets (MSDS) for 1- and 2-(2-chloroethanesulfonyl)propane are not readily available. Therefore, safety precautions must be based on the known hazards of similar compounds, such as 2-chloroethanesulfonyl chloride and other alkyl sulfonyl chlorides. [9][10] General Precautions:

  • Handling: Should be handled in a well-ventilated fume hood by trained personnel. Avoid inhalation of vapors and contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Reactivity Hazards: These compounds are expected to be reactive towards strong bases and nucleophiles. They may also be moisture-sensitive.

  • Toxicity: The toxicological properties have not been thoroughly investigated. However, given their nature as potential alkylating agents, they should be treated as hazardous.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

1- and 2-(2-chloroethanesulfonyl)propane are versatile chemical intermediates with significant potential in organic synthesis and drug discovery. Their value lies in the dual reactivity of the 2-chloroethanesulfonyl group, which allows for both nucleophilic substitution/elimination reactions and the use of the sulfone as a removable activating group. While detailed characterization and specific applications of these particular isomers are yet to be fully explored in the public literature, the established chemistry of related compounds provides a strong foundation for their future investigation and utilization in the development of novel chemical entities.

References

  • Chem-Impex. (n.d.). 2-Chloroethanesulfonyl chloride. Retrieved February 12, 2026, from [Link]

  • Zielinski, P. A. (1976). Some reactions of 2-chloroethanesulfonyl chloride. RIT Scholar Works. Retrieved February 12, 2026, from [Link]

  • Rochester Institute of Technology. (1976). Some reactions of 2-chloroethanesulfonyl chloride. RIT Digital Institutional Repository. Retrieved February 12, 2026, from [Link]

  • American Elements. (n.d.). 1-(2-chloroethanesulfonyl)propane. Retrieved February 12, 2026, from [Link]

  • Peck, R. M., O'Connell, A. P., & Creech, H. J. (1966). Heterocyclic Derivatives of 2-Chloroethyl Sulfide with Antitumor Activity. Journal of Medicinal Chemistry, 9(2), 217–221. [Link]

  • Organic Chemistry Portal. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Retrieved February 12, 2026, from [Link]

  • King, J. F., & Lee, T. M. (1979). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Canadian Journal of Chemistry, 57(23), 3278-3286. [Link]

  • Chemistry Stack Exchange. (2012). Oxidative chlorination mechanism (sulfide to sulfonyl chloride). Retrieved February 12, 2026, from [Link]

  • Derzhinskii, A. P., et al. (1976). PREPARATION OF 2‐CHLOROETHYL ALKYL SULFONES BY THE OXIDATIVE CHLORINATION OF 2‐HYDROXYETHYL ALKYL SULFIDES. Chemischer Informationsdienst, 7(35). [Link]

  • Alba, A. R., Companyó, X., & Rios, R. (2010). Sulfones: new reagents in organocatalysis. Chemical Society Reviews, 39(6), 2018-2033. [Link]

  • King, J. F., & Lee, T. M. (1979). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. ResearchGate. Retrieved February 12, 2026, from [Link]

  • Levin, M. D., Kaszynski, P., & Michl, J. (2000). PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. Organic Syntheses, 77, 249. [Link]

  • O'Brien, J. M., & O'Brien, M. K. (2019). Sulfone–Metal Exchange and Alkylation of Sulfonylnitriles. Angewandte Chemie International Edition, 58(38), 13454-13458. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of alkyl sulfones. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). 1-(2-Chloroethoxy)propane. Retrieved February 12, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propane, 2-chloro- (CAS 75-29-6). Retrieved February 12, 2026, from [Link]

  • Superior Propane. (2021). Propane Safety Data Sheet. Retrieved February 12, 2026, from [Link]

  • Wang, L., et al. (2017). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Molecules, 22(11), 1863. [Link]

  • Google Patents. (n.d.). CN105348052A - Synthesis process of 2-propoxy-chloroethane.
  • Ahmad, I., & Shagufta. (2015). Sulfones: An important class of organic compounds with diverse biological activities. International Journal of Pharmacy and Pharmaceutical Sciences, 7(3), 19-27. Retrieved from [Link]

  • Kurbangalieva, A. R., et al. (2018). Studies on oxidative transformations of thiols, sulfides and alcohols in the presence of chlorine dioxide. ResearchGate. Retrieved February 12, 2026, from [Link]

  • Wikipedia. (n.d.). Reductive desulfonylation. Retrieved February 12, 2026, from [Link]

  • Li, Y., et al. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules, 29(1), 1-22. [Link]

  • Emami, S., & Falahati, M. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. European Journal of Medicinal Chemistry, 234, 114255. [Link]

  • Wikipedia. (n.d.). Mustard gas. Retrieved February 12, 2026, from [Link]

  • PubMed. (2024). Alkyl sulfones: discovery of novel structural types with differentiated opportunities for insect control. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-1-(2-chloropropoxy)propane. Retrieved February 12, 2026, from [Link]

  • CompTox Chemicals Dashboard. (n.d.). 1-(5-Chloro-2-hydroxyphenyl)-3-(3-methoxyphenyl)propane-1,3-dione. Retrieved February 12, 2026, from [Link]

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Sources

Exploratory

Reactivity of 2-Chloroethyl Sulfonyl Groups vs. Sulfonyl Chlorides: A Mechanistic and Application-Driven Comparison

An In-Depth Technical Guide: For Researchers, Scientists, and Drug Development Professionals Abstract The sulfonyl moiety is a cornerstone in medicinal chemistry and bioconjugation, prized for its unique electronic prope...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonyl moiety is a cornerstone in medicinal chemistry and bioconjugation, prized for its unique electronic properties and ability to form stable linkages.[1] Two of the most versatile functional groups in this class are the classical sulfonyl chloride and the 2-chloroethyl sulfonyl group. While structurally related, their reactivity profiles are fundamentally distinct, governed by different mechanistic pathways. Sulfonyl chlorides are potent, direct electrophiles, reacting readily with a broad range of nucleophiles. In contrast, the 2-chloroethyl sulfonyl group acts as a latent electrophile, typically requiring base-mediated activation to unmask its reactivity as a Michael acceptor. This guide provides a detailed comparative analysis of these two functional groups, exploring their reaction mechanisms, kinetics, and practical applications, offering field-proven insights to guide experimental design in drug development and chemical biology.

The Sulfonyl Chloride: A Benchmark of Electrophilic Reactivity

The sulfonyl chloride (-SO₂Cl) is one of the most well-established functional groups for engaging nucleophiles. Its utility is rooted in the powerful electron-withdrawing nature of the sulfonyl group, which polarizes the sulfur-chlorine bond, rendering the sulfur atom highly electrophilic and the chloride a good leaving group.[2]

Mechanism of Action

Sulfonyl chlorides react with nucleophiles, such as primary and secondary amines, alcohols, and thiols, through a nucleophilic substitution pathway at the sulfur center.[3] The reaction is generally considered to proceed via a concerted, Sₙ2-like mechanism involving a trigonal bipyramidal transition state.[4][5]

For example, the reaction with an amine to form a highly stable sulfonamide linkage is a cornerstone of pharmaceutical synthesis.[6][7] This transformation typically requires a non-nucleophilic base (e.g., pyridine, triethylamine) to quench the HCl byproduct.

G

Factors Influencing Reactivity
  • Electronic Effects : Electron-withdrawing groups on the 'R' moiety of R-SO₂Cl increase the electrophilicity of the sulfur atom, accelerating the reaction rate.[8] Conversely, electron-donating groups decrease reactivity.

  • Solvent : Aprotic solvents (e.g., dichloromethane, acetonitrile, THF) are preferred to prevent competitive solvolysis, as sulfonyl chlorides are susceptible to hydrolysis.[9][10]

  • Steric Hindrance : Bulky substituents on either the sulfonyl chloride or the nucleophile can impede the reaction.

  • pH and Hydrolysis : The stability of sulfonyl chlorides is highly pH-dependent. Hydrolysis is a significant competing reaction in aqueous environments, proceeding through different mechanisms at low and high pH.[11]

The 2-Chloroethyl Sulfonyl Group: A Triggerable, Latent Electrophile

The [(2-chloroethyl)sulfonyl] group (R-SO₂CH₂CH₂Cl) presents a more nuanced reactivity profile. While it possesses an electrophilic sulfur atom, its most valuable and distinct reactivity stems from the chloroethyl moiety.[12]

Mechanism of Action: Elimination-Addition

The defining reaction of this group in the context of bioconjugation and synthesis is a base-mediated elimination of HCl to form a highly reactive vinyl sulfone (R-SO₂CH=CH₂) in situ.[13] This vinyl sulfone is a potent Michael acceptor, readily undergoing conjugate addition with soft nucleophiles like thiols.

This two-step process is critical:

  • Activation (Elimination) : A base abstracts a proton from the carbon alpha to the sulfonyl group, leading to the E2 elimination of HCl and the formation of the vinyl sulfone intermediate.

  • Conjugate Addition : A nucleophile (e.g., a cysteine thiol) attacks the β-carbon of the vinyl sulfone, forming a stable thioether linkage.

G

This triggerable reactivity allows for greater control. The compound is relatively stable until a base is introduced, enabling reactions to be initiated under specific pH conditions.

Head-to-Head Comparison: Reactivity Showdown

The choice between these two functional groups is dictated by the specific requirements of the synthesis or modification strategy. Their key differences are summarized below.

FeatureSulfonyl Chloride2-Chloroethyl Sulfonyl Group
Primary Mechanism Direct Sₙ2-type attack at sulfur[3]Base-mediated elimination to vinyl sulfone, followed by Michael addition[13]
Inherent Reactivity High; acutely reactive upon exposure to nucleophiles.Low; requires activation by a base to become reactive.
Stability Highly sensitive to hydrolysis; requires anhydrous conditions for optimal use.[10]Generally stable in aqueous buffers at neutral or acidic pH.
Required Conditions Anhydrous aprotic solvent; non-nucleophilic base (e.g., pyridine).Aqueous or organic solvent; stoichiometric or catalytic base (pH > 7.5 often required).
Primary Nucleophiles Amines (Lysine), Alcohols (Serine/Threonine), Phenols (Tyrosine), Thiols (Cysteine).[14]Primarily soft nucleophiles like Thiols (Cysteine) via Michael addition.[15]
Key Advantage Broad nucleophile scope; rapid reaction kinetics."Triggerable" reactivity; higher stability in aqueous media prior to activation.
Common Application Synthesis of sulfonamide drugs; formation of stable sulfonate esters.[2][6]Cysteine-specific bioconjugation; synthesis of thioether-linked molecules.[16][17]

Practical Applications & Experimental Protocols

The divergent reactivities of these groups lend themselves to distinct applications. Sulfonyl chlorides are workhorses in traditional organic synthesis, while 2-chloroethyl sulfonyl groups have found a niche in modern bioconjugation.

Protocol 1: Synthesis of N-benzylbenzenesulfonamide using Benzenesulfonyl Chloride

This protocol demonstrates a classic sulfonamide formation.

G

Methodology:

  • Preparation : To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add benzylamine (1.0 eq) and triethylamine (1.2 eq). Dissolve in anhydrous dichloromethane (DCM).

  • Reaction Initiation : Cool the solution to 0°C using an ice bath. Slowly add benzenesulfonyl chloride (1.1 eq) dropwise.

  • Reaction : Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup : Upon completion, transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude solid by recrystallization from ethanol/water or by flash column chromatography to yield the pure sulfonamide.

Causality : The use of anhydrous DCM and an inert atmosphere is critical to prevent hydrolysis of the highly reactive sulfonyl chloride.[9] Triethylamine acts as a scavenger for the HCl generated, driving the reaction to completion.

Protocol 2: Cysteine-Specific Peptide Labeling with a 2-Chloroethyl Sulfonyl Reagent

This protocol illustrates the use of the elimination-addition mechanism for bioconjugation.

G

Methodology:

  • Peptide Preparation : Dissolve the cysteine-containing peptide to a final concentration of 1-5 mg/mL in a basic buffer (e.g., 100 mM sodium phosphate, pH 8.0-8.5). The basic pH is essential to deprotonate the cysteine thiol to the more nucleophilic thiolate and to facilitate the base-mediated elimination.

  • Reagent Preparation : Prepare a concentrated stock solution (e.g., 100 mM) of the [(2-chloroethyl)sulfonyl]-containing reagent in an organic co-solvent like DMSO.

  • Conjugation : Add a 10- to 50-fold molar excess of the reagent stock solution to the stirring peptide solution. The final concentration of the organic co-solvent should typically be kept below 10% (v/v) to maintain protein integrity.

  • Incubation : Allow the reaction to proceed for 1-4 hours at room temperature. Monitor the formation of the conjugate by LC-MS.

  • Purification : Once the reaction is complete, the labeled peptide can be purified from excess reagent and byproducts using an appropriate chromatography method, such as size-exclusion or reverse-phase HPLC.

Causality : The reaction is performed at a basic pH to facilitate both the elimination of HCl from the reagent to form the reactive vinyl sulfone and to ensure the cysteine residue is in its more nucleophilic thiolate form. This pH-dependent "turn-on" reactivity is a hallmark of this functional group.

Conclusion and Strategic Recommendations

The choice between a sulfonyl chloride and a 2-chloroethyl sulfonyl group is a strategic decision based on a trade-off between reactivity and stability.

  • Choose a sulfonyl chloride when :

    • The target nucleophile is an amine or alcohol.

    • Rapid reaction kinetics are desired.

    • The reaction can be performed under strictly anhydrous conditions.

    • The goal is the synthesis of small-molecule sulfonamides or sulfonate esters.[2]

  • Choose a 2-chloroethyl sulfonyl group when :

    • The target is a thiol, particularly a cysteine residue in a biomolecule.

    • The reaction needs to be performed in an aqueous buffer.

    • "Triggerable" reactivity is advantageous, allowing the reagent to remain inert until the pH is raised.

    • Greater stability and handling convenience are required.

By understanding the fundamental mechanistic differences between these powerful sulfonyl-based electrophiles, researchers can better design robust synthetic strategies and create novel molecular entities for pharmacology and beyond.

References

  • King, J. F., & Lam, J. Y. L. (1991). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.

  • BenchChem. (n.d.). Application Notes and Protocols for Bioconjugation using m-PEG4-sulfonic acid. BenchChem.

  • King, J. F. (1992). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. Ph.D. Thesis, University of Western Ontario.

  • BenchChem. (n.d.). Technical Support Center: Solvent Effects on the Rate of Sulfonylation. BenchChem.

  • Molekula. (2026). The Science Behind Sulfonyl Chlorides: Applications in Modern Chemistry. Molekula Fine Chemicals.

  • Merck Millipore. (n.d.). Sulfonyl Chlorides and Sulfonamides. Sigma-Aldrich.

  • Chem-Impex. (n.d.). 2-Chloroethanesulfonyl chloride. Chem-Impex International.

  • Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.

  • Mikołajczyk, M., Gajl, M., Błaszczyk, J., Cypryk, M., & Gostyński, B. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. Molecules, 25(6), 1439.

  • Arcoria, A., Maccarone, E., & Tomaselli, G. A. (1972). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Journal of the Chemical Society, Perkin Transactions 2, (10), 1347-1351.

  • Sigma-Aldrich. (n.d.). Sulfonyl chloride. Sigma-Aldrich.

  • BenchChem. (n.d.). Reactivity Showdown: (2-Chlorophenyl)methanesulfonyl chloride vs. Tosyl chloride. BenchChem.

  • LibreTexts Chemistry. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts.

  • CymitQuimica. (n.d.). [(2-Chloroethyl)sulfonyl]benzene. CymitQuimica.

  • Ward, C. C., Kleinman, J. I., & Nomura, D. K. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society, 142(17), 7703–7707.

  • Goldberg, A. A. (1961). Some reactions of 2-chloroethanesulfonyl chloride. Master's Thesis, Rochester Institute of Technology.

  • Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450–1452.

  • Master Organic Chemistry. (2011). Nucleophilic Substitution (Sₙ1, Sₙ2). Master Organic Chemistry.

  • Wang, L., et al. (2018). Application of Sulfonyl in Drug Design. Request PDF on ResearchGate.

  • Dianat-Moghadam, H., & Khanahmad, H. (2025). Recent developments in bioconjugation: From strategies to design and clinical applications. Biomedicine & Pharmacotherapy, 192, 118593.

  • Arcoria, A., Maccarone, E., & Tomaselli, G. A. (1974). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (12), 1794-1797.

  • Single Use Support. (2023). Bioconjugates: Examples & Applications. Single Use Support.

Sources

Protocols & Analytical Methods

Method

Conditions for Michael addition of thiols to vinyl sulfone precursors

Application Note: Optimized Conditions for Thiol-Michael Addition to Vinyl Sulfone Precursors Executive Summary The Michael addition of thiols to vinyl sulfones (VS) represents a "Goldilocks" zone in bioconjugation: it o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Conditions for Thiol-Michael Addition to Vinyl Sulfone Precursors

Executive Summary

The Michael addition of thiols to vinyl sulfones (VS) represents a "Goldilocks" zone in bioconjugation: it offers a critical balance between reactivity and stability. Unlike maleimides, which react rapidly but yield thioether succinimides prone to hydrolysis or retro-Michael exchange (instability in plasma), vinyl sulfones react more slowly to form an alkyl-sulfone thioether linkage that is essentially irreversible and hydrolytically stable in physiological environments.

This guide details the specific physicochemical conditions required to drive this reaction efficiently, overcoming its inherent kinetic sluggishness while maintaining strict chemoselectivity for cysteine over lysine.

Mechanistic Principles

The reaction proceeds via a base-catalyzed conjugate addition.[1] The vinyl sulfone group is an electron-deficient alkene activated by the strong electron-withdrawing sulfone moiety.

Key Mechanistic Constraints:

  • Thiolate Dependency: The neutral thiol (-SH) is unreactive. The reaction rate is directly proportional to the concentration of the thiolate anion (-S⁻). Therefore, the reaction pH relative to the thiol pKa is the rate-determining factor.

  • Solvent Acceleration: Protic solvents (water) stabilize the transition state via hydrogen bonding, significantly accelerating the reaction compared to pure organic solvents.

Figure 1: Reaction Mechanism & Pathway

G Thiol R-SH (Thiol) Thiolate R-S⁻ (Thiolate) Thiol->Thiolate Deprotonation (pH dependent) Base Base (B:) Base->Thiolate Catalysis TS Transition State (Anionic Intermediate) Thiolate->TS + Vinyl Sulfone VS Vinyl Sulfone VS->TS Product Stable Thioether Sulfone Adduct TS->Product + H⁺ (Rapid)

Caption: Base-catalyzed activation of thiol to thiolate, followed by nucleophilic attack on the vinyl sulfone beta-carbon.[1]

Critical Reaction Parameters

The following table summarizes the optimal operating windows for VS bioconjugation compared to Maleimide chemistry.

ParameterVinyl Sulfone Conditions (Target)Maleimide Conditions (Reference)Technical Rationale
pH 7.5 – 8.5 6.5 – 7.5VS is less reactive; higher pH is required to generate sufficient thiolate concentration.
Kinetics Slow (1 – 16 hours) Fast (5 – 30 mins)VS has a higher activation energy. Requires longer incubation.
Selectivity High for Cys up to pH 9.0 High for Cys < pH 8.0VS reacts negligibly with Lysine below pH 9.3, allowing higher pH buffers without non-specific labeling.
Reducing Agents TCEP (Compatible/Caution) TCEP (Compatible)DTT/Mercaptoethanol must be removed (they compete). TCEP is safe for short durations but can react slowly with VS over long periods.
Buffer Phosphate (PBS), HEPES PBS, MESAvoid primary amine buffers (Tris) if pH > 8.5 to prevent potential competing Michael addition.

Detailed Protocols

Protocol A: Protein Surface Cysteine Modification

Target: Labeling a solvent-accessible cysteine on an antibody or enzyme.

Materials:

  • Protein solution (1–5 mg/mL) in PBS.

  • Vinyl Sulfone Label (e.g., VS-PEG-Biotin or VS-Fluorophore).

  • TCEP-HCl (Neutralized).

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0 .

Step-by-Step Workflow:

  • Reduction (Critical):

    • Add TCEP to the protein solution at a 5–10 molar excess relative to the cysteine content.

    • Incubate for 30 minutes at Room Temperature (RT).

    • Note: Unlike maleimides, you do not strictly need to remove TCEP if the incubation is short (<2 hours), but desalting is recommended for maximum yield to prevent TCEP-VS consumption.

  • Buffer Exchange (Optional but Recommended):

    • If TCEP is in large excess (>10x), pass the protein through a Zeba™ Spin Desalting Column equilibrated with Conjugation Buffer (pH 8.0) .

    • Why pH 8.0? At pH 7.0, the VS reaction is often too slow (t1/2 > 24h). pH 8.0 accelerates the rate by ~10-fold without triggering lysine modification.

  • Conjugation Reaction:

    • Prepare a stock of Vinyl Sulfone precursor in dry DMSO or DMF (e.g., 10 mM).

    • Add the VS stock to the protein solution.

    • Stoichiometry: Use 10–20 molar equivalents of VS per thiol.

    • Insight: Because VS hydrolysis is negligible (unlike maleimides), you can use higher excesses and longer times without degrading the reagent.

  • Incubation:

    • Incubate at 37°C for 2 hours or RT for 4–16 hours .

    • Note: Heat (37°C) is a safe accelerator for VS chemistry if the protein is thermally stable.

  • Quenching:

    • Add excess Cysteine or Glutathione (50 mM) to quench unreacted VS reagents. Incubate 15 mins.

  • Purification:

    • Remove excess reagent via dialysis or size-exclusion chromatography (SEC).

Protocol B: Hydrogel Formation (PEG-VS + PEG-Thiol)

Target: Crosslinking networks for cell encapsulation.[2]

Materials:

  • 4-arm PEG-Vinyl Sulfone (10% w/v stock in buffer).

  • Dithiol crosslinker (e.g., PEG-dithiol or peptide-dithiol).

  • Buffer: 0.3 M HEPES, pH 8.0.

Step-by-Step Workflow:

  • Stoichiometry Calculation:

    • Calculate the molarity of Vinyl Sulfone groups and Thiol groups.

    • Target a 1:1 molar ratio of SH:VS for ideal networks.

    • Off-stoichiometry: Use 1.1:1 (VS:SH) if you want to ensure no free thiols remain, or 1:1.1 (SH:VS) if you want to post-functionalize the gel later.

  • Mixing:

    • Dissolve PEG-VS and Thiol crosslinker separately in HEPES pH 8.0.

    • Mix rapidly.

  • Gelation Monitoring:

    • Gel Time: At pH 8.0, gelation typically occurs in 10–30 minutes .

    • Troubleshooting: If gelation is too fast (heterogeneous gel), lower pH to 7.5. If too slow (>1 hour), increase pH to 8.5.

Troubleshooting & Optimization Logic

Use the following decision tree to optimize conditions if your yield is low.

Figure 2: Optimization Logic Flow

Optimization Start Start: Low Conjugation Yield Check_pH Check Reaction pH Start->Check_pH pH_Low pH < 7.5? Check_pH->pH_Low Action_Raise_pH Action: Raise pH to 8.0 - 8.5 (Increases Thiolate) pH_Low->Action_Raise_pH Yes Check_TCEP Was TCEP removed? pH_Low->Check_TCEP No TCEP_Present High TCEP + Long Time? Check_TCEP->TCEP_Present Action_Remove_TCEP Action: Desalt before addition (Prevents TCEP-VS side reaction) TCEP_Present->Action_Remove_TCEP Yes Check_Conc Check Concentration TCEP_Present->Check_Conc No Conc_Low Protein < 1 mg/mL? Check_Conc->Conc_Low Action_Conc Action: Concentrate Sample or Increase VS Equivalents (20-50x) Conc_Low->Action_Conc Yes

Caption: Decision tree for troubleshooting low conjugation yields in Vinyl Sulfone chemistry.

References

  • Morpurgo, M., et al. (1996). Preparation and characterization of poly(ethylene glycol) vinyl sulfone.[3] Bioconjugate Chemistry.[3][4][5][6] Link

    • Key Finding: Establishes VS selectivity for cysteine over lysine at pH < 9.3.[3][7]

  • Malia, T.J., et al. (2016). Thiol–Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemical Reviews. Link

    • Key Finding: Comprehensive review of kinetics and solvent effects.
  • Patterson, J.T., et al. (2014). Finding the Right (Bio)orthogonal Chemistry. ACS Chemical Biology. Link

    • Key Finding: Comparative stability of Maleimide vs. Vinyl Sulfone adducts in plasma.
  • Winther, J.R., et al. (2000). Thiol-vinyl sulfone reaction: Kinetics and mechanism.[1][6][8] Journal of Physical Organic Chemistry. Link

    • Key Finding: Detailed kinetic d

Sources

Application

Preparation of Cysteine Protease Inhibitors Using Sulfone Warheads: An Application Note and Protocol

Introduction: The Critical Role of Cysteine Proteases and the Rise of Covalent Inhibitors Cysteine proteases are a class of enzymes that play a pivotal role in a vast array of physiological and pathophysiological process...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Cysteine Proteases and the Rise of Covalent Inhibitors

Cysteine proteases are a class of enzymes that play a pivotal role in a vast array of physiological and pathophysiological processes, including protein turnover, immune response, and apoptosis.[1][2] Dysregulation of their activity has been implicated in numerous diseases such as cancer, arthritis, and various infectious diseases caused by parasites.[1][3][4] This has rendered them attractive targets for therapeutic intervention. Among the strategies to modulate their activity, the development of covalent inhibitors has gained significant traction in drug discovery.[5][6][7][8]

Covalent inhibitors offer distinct advantages, including high potency and prolonged duration of action, by forming a stable bond with a nucleophilic residue in the enzyme's active site.[7][8] For cysteine proteases, the catalytic cysteine residue, with its highly nucleophilic thiolate anion, is an ideal target for such inhibitors.[9][10] Among the various electrophilic "warheads" designed to react with this cysteine, the vinyl sulfone moiety has emerged as a particularly effective and widely utilized functional group.[1][3][5][11]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, characterization, and evaluation of cysteine protease inhibitors featuring a sulfone-based warhead. We will delve into the synthetic chemistry, the mechanism of action, and provide detailed protocols for their biochemical assessment.

The Vinyl Sulfone Warhead: Mechanism of Irreversible Inhibition

The inhibitory activity of vinyl sulfones stems from their ability to act as Michael acceptors.[12] The catalytic cysteine residue in the active site of the protease initiates a nucleophilic attack on the β-carbon of the vinyl sulfone.[9] This results in the formation of a stable, irreversible thioether bond, thereby inactivating the enzyme.[9][12] The peptidic or small molecule scaffold of the inhibitor serves to guide the warhead to the active site, ensuring specificity and enhancing potency.[1]

The general mechanism can be visualized as a two-step process: an initial non-covalent binding of the inhibitor to the enzyme's active site, followed by the irreversible covalent modification.

Vinyl Sulfone Inhibition Mechanism cluster_0 Enzyme Active Site cluster_2 Reversible Complex cluster_3 Covalent Adduct Enzyme_Cys_SH Cysteine Thiol (Cys-SH) EI_Complex Enzyme-Inhibitor Complex (E·I) Enzyme_Cys_SH->EI_Complex Enzyme_His_Im Histidine (His-Im) Inhibitor Peptide-Vinyl Sulfone Inhibitor->EI_Complex Ki (Binding Affinity) Covalent_Adduct Covalently Modified Enzyme (E-I) EI_Complex->Covalent_Adduct kinact (Rate of Inactivation)

Figure 1: Mechanism of irreversible inhibition of a cysteine protease by a vinyl sulfone inhibitor.

Synthesis of Peptidyl Vinyl Sulfone Inhibitors

The synthesis of peptidyl vinyl sulfones can be achieved through various synthetic routes.[1][13][14] Solid-phase peptide synthesis (SPPS) offers a convenient and efficient method for constructing peptide-based inhibitors with diverse amino acid sequences.[12][15] The following protocol outlines a general procedure for the synthesis of a dipeptidyl vinyl sulfone inhibitor.

Protocol 1: Solid-Phase Synthesis of a Peptidyl Vinyl Sulfone

This protocol describes the synthesis of a model dipeptidyl vinyl sulfone, Leu-hPhe-VS, where hPhe is homophenylalanine and VS is the vinyl sulfone warhead.

Materials:

  • Fmoc-hPhe-vinyl sulfone loaded resin

  • Fmoc-Leu-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether (cold)

  • HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the Fmoc-hPhe-vinyl sulfone loaded resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-Leu-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added leucine residue.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2 hours.

    • Filter the resin and collect the filtrate.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the precipitate and decant the ether.

    • Wash the pellet with cold ether and dry under vacuum.

    • Purify the crude product by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and HPLC analysis.

SPPS Workflow A Start: Fmoc-hPhe-VS Resin B Swell Resin in DMF A->B C Fmoc Deprotection (20% Piperidine/DMF) B->C D Wash (DMF, DCM) C->D E Couple Fmoc-Leu-OH (DIC/HOBt) D->E F Wash (DMF, DCM) E->F G Final Fmoc Deprotection F->G H Wash and Dry Resin G->H I Cleavage from Resin (TFA Cocktail) H->I J Precipitate in Cold Ether I->J K Purify by HPLC J->K L Characterize (MS, HPLC) K->L M End: Purified Leu-hPhe-VS L->M

Figure 2: Workflow for the solid-phase synthesis of a peptidyl vinyl sulfone.

Biochemical Evaluation of Cysteine Protease Inhibitors

The inhibitory potency of the synthesized compounds needs to be quantified through enzymatic assays. This typically involves determining the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) and the second-order rate constant (k_inact/K_i), which provides a measure of the inhibitor's efficiency.

Protocol 2: Determination of IC50 and Kinetic Parameters

This protocol describes a general method for evaluating the inhibitory activity of a vinyl sulfone inhibitor against a model cysteine protease, such as papain or a cathepsin.

Materials:

  • Cysteine protease (e.g., Papain)

  • Fluorogenic substrate (e.g., Z-FR-AMC)

  • Assay buffer (e.g., 100 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, pH 6.5)

  • Synthesized vinyl sulfone inhibitor

  • 96-well black microplate

  • Fluorescence plate reader

Part A: IC50 Determination

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of the cysteine protease in assay buffer.

    • Prepare a serial dilution of the vinyl sulfone inhibitor in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the enzyme to each well.

    • Add the serially diluted inhibitor to the wells. Include a control well with no inhibitor.

    • Incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 37°C).

  • Substrate Addition and Measurement:

    • Add the fluorogenic substrate to all wells to initiate the reaction.

    • Immediately measure the fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).

  • Data Analysis:

    • Determine the initial reaction rates (slopes of the fluorescence vs. time curves).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Part B: Determination of k_inact and K_i

  • Progress Curve Analysis:

    • Set up reactions with a fixed concentration of enzyme and varying concentrations of the inhibitor.

    • Initiate the reaction by adding the substrate.

    • Monitor the fluorescence signal continuously over a longer period to obtain progress curves.

  • Data Analysis:

    • The progress curves for irreversible inhibition will show a time-dependent decrease in the reaction rate.

    • Fit the progress curves to the equation for irreversible inhibition to determine the apparent first-order rate constant of inactivation (k_obs) for each inhibitor concentration.[16]

    • Plot k_obs against the inhibitor concentration. The resulting hyperbolic curve can be fitted to the Michaelis-Menten equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_i). The ratio k_inact/K_i represents the second-order rate constant of inhibition.

Data Presentation:

The results of the kinetic analysis can be summarized in a table for easy comparison of different inhibitors.

InhibitorTarget ProteaseIC50 (nM)k_inact (s⁻¹)K_i (µM)k_inact/K_i (M⁻¹s⁻¹)
Leu-hPhe-VSPapain15.20.0851.270,833
Phe-hPhe-VSPapain28.90.0622.524,800
Leu-hPhe-VSCathepsin B5.60.1200.8150,000

Applications in Research and Drug Development

Vinyl sulfone-based cysteine protease inhibitors have found broad applications in both basic research and as potential therapeutic agents.

  • Activity-Based Probes: By incorporating a reporter tag (e.g., a fluorophore or biotin) into the inhibitor structure, vinyl sulfones can be used as activity-based probes to profile the activity of cysteine proteases in complex biological samples.[12][15]

  • Therapeutic Potential: These inhibitors have shown promise in treating a variety of diseases. For instance, they are effective against parasitic cysteine proteases, such as cruzain from Trypanosoma cruzi (the causative agent of Chagas disease) and falcipain from Plasmodium falciparum (the causative agent of malaria).[1][3][4] They are also being investigated for their potential in treating cancer and inflammatory disorders.[5][17]

Conclusion

The use of sulfone warheads, particularly the vinyl sulfone moiety, represents a powerful strategy for the design and synthesis of potent and specific covalent inhibitors of cysteine proteases. The synthetic accessibility and favorable reactivity profile of these compounds make them valuable tools for chemical biology and drug discovery. The protocols and information provided in this application note offer a solid foundation for researchers to prepare and evaluate these promising inhibitors in their own laboratories.

References

  • Vinyl Sulfone Containing Parasitic Cysteinyl Protease Inhibitors. Bentham Science.
  • Solid-Phase Synthesis of Peptide Vinyl Sulfones as Potential Inhibitors and Activity-Based Probes of Cysteine Proteases.
  • Solid-phase synthesis of peptide vinyl sulfones as potential inhibitors and activity-based probes of cysteine proteases. PubMed.
  • Asymmetric Synthesis of γ-Amino-Functionalised Vinyl Sulfones: De Novo Prepar
  • Enantioselective Synthesis of Functionalised Vinyl Sulfones. Research Repository UCD.
  • A, mechanism of vinyl sulfone inhibition. In this mechanism, sortase...
  • a) Molecular structure of the vinyl sulfone K11777 and (b) reaction mechanism of the irreversible inactivation of cysteine proteases.
  • Vinyl Sulfones as Mechanism-Based Cysteine Protease Inhibitors.
  • The vinyl sulfone motif as a structural unit for novel drug design and discovery.
  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. PMC.
  • Identification of Vinyl Sulfone Derivatives as EGFR Tyrosine Kinase Inhibitor: In Vitro and In Silico Studies. MDPI.
  • Vinyl Sulfones as Antiparasitic Agents and a Structural Basis for Drug Design. PMC.
  • Structure-Activity Relationships for Inhibition of Cysteine Protease Activity and Development of Plasmodium falciparum by Peptidyl Vinyl Sulfones. PMC.
  • Covalent Inhibition in Drug Discovery. PMC - NIH.
  • Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. PMC.
  • Protease inhibitors of the sulfonamide type: anticancer, antiinflamm
  • Recent Advances in Covalent Drug Discovery. MDPI.
  • Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group. MDPI.
  • Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases. PubMed Central.
  • Cysteine Protease Activity Assay Kit. Chondrex, Inc.
  • Cysteine protease inhibition by nitrile-based inhibitors: a comput
  • Computational design of cysteine proteases. bioRxiv.
  • Structural studies of cysteine proteases and their inhibitors*. Biblioteka Nauki.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(2-Chloroethanesulfonyl)propane Elimination Reactions

Welcome to the technical support center for optimizing the elimination reaction of 2-(2-Chloroethanesulfonyl)propane to synthesize 2-(vinylsulfonyl)propane. This guide is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the elimination reaction of 2-(2-Chloroethanesulfonyl)propane to synthesize 2-(vinylsulfonyl)propane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common experimental challenges. Our focus is on enhancing reaction yield and purity by understanding the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the elimination of 2-(2-Chloroethanesulfonyl)propane?

The reaction proceeds primarily through a bimolecular elimination (E2) mechanism.[1][2] This is a single, concerted step where a base abstracts a proton from the carbon alpha to the sulfonyl group, simultaneously with the departure of the chloride leaving group from the beta carbon, forming a double bond.[1][3]

The strong electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the alpha-protons, making them susceptible to abstraction by a base.[4] This inherent property of the substrate strongly favors an elimination pathway.

Q2: Why is the E2 pathway favored over SN2 for this substrate?

While a competing nucleophilic substitution (SN2) reaction is possible, the E2 pathway is generally dominant for secondary substrates when a strong base is used.[2][5][6] Several factors can be manipulated to further favor elimination:

  • Steric Hindrance: The carbon bearing the chlorine is a primary carbon, which would typically favor SN2. However, the key is the choice of base. Using a sterically hindered (bulky) base, such as potassium tert-butoxide (KOtBu), makes it difficult for the base to act as a nucleophile and attack the carbon atom, thus favoring its role as a base to abstract a proton.[7]

  • Base Strength: Strong bases are required for E2 reactions.[1][2] While strong bases are often also strong nucleophiles, their basic character can be leveraged to drive the elimination.

  • Temperature: Elimination reactions are entropically favored over substitution reactions.[2] Increasing the reaction temperature will therefore increase the proportion of the elimination product relative to the substitution product.[6]

Q3: What is the expected product of this elimination reaction?

The expected major product is 2-(vinylsulfonyl)propane . The reaction involves the removal of HCl to form a carbon-carbon double bond.

Visualizing the E2 Mechanism

The following diagram illustrates the concerted E2 mechanism for the formation of 2-(vinylsulfonyl)propane.

Caption: Concerted E2 mechanism for the elimination of 2-(2-Chloroethanesulfonyl)propane.

Troubleshooting Guide

This section addresses specific issues you may encounter during the experiment.

Problem Potential Cause(s) Recommended Solution & Explanation
Low or No Conversion to Product 1. Insufficient Base Strength/Amount: The base is not strong enough or is used in substoichiometric amounts, failing to deprotonate the substrate effectively.Solution: Switch to a stronger base like potassium tert-butoxide (KOtBu) or sodium hydride (NaH). Use at least 1.1-1.5 molar equivalents to ensure complete reaction. Explanation: A stronger base ensures faster and more complete deprotonation of the acidic α-proton.[1][2]
2. Low Reaction Temperature: The activation energy for the elimination is not being overcome.Solution: Increase the reaction temperature. Refluxing in a suitable solvent (e.g., THF, Ethanol) is common. Explanation: Higher temperatures provide the necessary energy to overcome the activation barrier and favor the entropically preferred elimination pathway.[6]
3. Inappropriate Solvent: The chosen solvent may be hindering the reaction. Protic solvents can solvate and weaken the base.Solution: Use a polar aprotic solvent like THF, DMF, or DMSO. Explanation: Polar aprotic solvents solvate the cation of the base but leave the anion relatively "bare" and more reactive, accelerating the bimolecular E2 reaction.[6][8]
Significant SN2 Side Product Formation 1. Use of a Non-Hindered Base: Small, strongly nucleophilic bases (e.g., NaOH, NaOMe) can readily attack the primary carbon bearing the chlorine.Solution: Use a sterically hindered, non-nucleophilic base such as potassium tert-butoxide (KOtBu) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Explanation: The bulk of the base prevents it from acting as a nucleophile, forcing it to act exclusively as a base to abstract a proton.[7]
2. Low Reaction Temperature: Substitution reactions often have a lower activation energy than elimination reactions.Solution: Increase the reaction temperature moderately (e.g., from room temperature to 50-80 °C). Explanation: As mentioned, elevated temperatures favor elimination over substitution.[2][6]
Product Polymerization or Degradation 1. Product is a Michael Acceptor: The product, 2-(vinylsulfonyl)propane, has an electron-deficient double bond and is susceptible to nucleophilic attack by the base or other nucleophiles present.Solution: Use the base in a slight excess (e.g., 1.1 eq) and quench the reaction as soon as TLC/LCMS indicates full consumption of starting material. Work up the reaction under neutral or slightly acidic conditions. Explanation: Minimizing reaction time and excess base reduces the opportunity for Michael addition side reactions.[4]
2. High Reaction Temperature/Prolonged Time: The product may be unstable under harsh conditions.Solution: Monitor the reaction closely and avoid unnecessarily high temperatures or long reaction times. If the reaction is sluggish, consider a stronger base/solvent system rather than simply increasing heat. Explanation: Careful monitoring ensures the reaction is stopped once the desired transformation is complete, preserving the product.[9]

Optimized Experimental Protocol

This protocol is a starting point for the elimination of 2-(2-Chloroethanesulfonyl)propane using potassium tert-butoxide to maximize the yield of 2-(vinylsulfonyl)propane.

Materials:

  • 2-(2-Chloroethanesulfonyl)propane

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet

Procedure:

  • Setup: Flame-dry or oven-dry all glassware and allow it to cool under a stream of dry nitrogen or argon.[9]

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2-Chloroethanesulfonyl)propane (1.0 eq).

  • Solvent Addition: Dissolve the substrate in anhydrous THF (approx. 0.2 M concentration).

  • Base Addition: While stirring under an inert atmosphere, add potassium tert-butoxide (1.2 eq) portion-wise at 0 °C (ice bath). Caution: The reaction may be exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, if necessary, to obtain pure 2-(vinylsulfonyl)propane.

References

  • Hamlin, T. A., van Beek, B., Wolters, L. P., & Bickelhaupt, F. M. (n.d.). How Solvation Influences the SN2 versus E2 Competition.
  • Khan Academy. (n.d.). E2 reactions. Khan Academy.
  • Ashenhurst, J. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry.
  • Wikipedia. (n.d.). Sulfone. Wikipedia.
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2024, May 4). 8.2: Background. Chemistry LibreTexts.
  • Reddit. (2014, November 10). How solvents affect E1/E2 and SN1/SN2 reactions? r/chemhelp.
  • Lumen Learning. (n.d.). 8.5. Elimination reactions. Organic Chemistry 1: An open textbook.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: (How to Improve) Yield.
  • Ashenhurst, J. (2012, September 12).
  • Chemistry LibreTexts. (2023, January 22). Elimination by the E2 mechanism. Chemistry LibreTexts.

Sources

Optimization

Troubleshooting incomplete reaction of sulfone Michael acceptors

Topic: Troubleshooting Incomplete Reaction of Sulfone Michael Acceptors Role: Senior Application Scientist Status: Active Introduction: The "Goldilocks" Electrophile Welcome to the technical support module for Sulfone Mi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Incomplete Reaction of Sulfone Michael Acceptors Role: Senior Application Scientist Status: Active

Introduction: The "Goldilocks" Electrophile

Welcome to the technical support module for Sulfone Michael Acceptors . If you are here, you are likely experiencing a reaction that stalls at 50-60% conversion, or a product that mysteriously vanishes during purification.

Vinyl sulfones are unique. Unlike their aggressive cousins (acrylates and vinyl ketones), sulfones are "soft" electrophiles. They offer exquisite chemoselectivity—preferring thiols and amines over hydroxyls—but this stability comes at a cost: Reversibility . The sulfone group stabilizes the intermediate carbanion, but it also makes the retro-Michael reaction kinetically accessible.

This guide treats your reaction as a system of competing equilibria. We will move beyond "add more base" and look at the thermodynamics and kinetics driving your failure modes.

Module 1: Thermodynamic Reversibility (The #1 Culprit)

User Issue: "My reaction goes to 60% conversion and stops. Adding more catalyst doesn't help."

Diagnosis: You have hit the thermodynamic equilibrium ceiling. Unlike acrylates, where the reaction is usually irreversible, sulfone adducts often exist in equilibrium with the starting materials, especially at elevated temperatures or high pH.

Troubleshooting Protocol
Diagnostic StepObservationRoot CauseCorrective Action
Temperature Check Reaction stalls at >40°C.Entropy: The forward reaction is bimolecular (unfavorable entropy). High T favors the reverse (unimolecular) fragmentation.Cool it down. Run the reaction at 0°C or RT. Cryo-conditions (-20°C) can shift equilibrium toward the product.
Dilution Check Reaction stalls at 0.1 M.Concentration: Equilibrium favors the side with fewer moles (product) only at high concentrations.Concentrate. Run at 0.5 M – 1.0 M (neat if possible).
Base Load Strong base used (e.g., NaH, KOtBu).Product Destabilization: The adduct

-proton is acidic. Deprotonation facilitates retro-Michael expulsion.
Switch to Catalytic/Weak Base. Use DBU or DIPEA. If the product is an anion, it will revert.
The "Trap" Strategy

If equilibrium is unavoidable, you must chemically "trap" the reaction or drive it via Le Chatelier’s principle.

  • Excess Nucleophile: Use 1.5–2.0 equivalents of the nucleophile (if cheap).

  • Proton Source: If using an anionic nucleophile, ensure a proton source (buffered media) is available to protonate the intermediate immediately, preventing reversal.

Module 2: Kinetic Barriers & Catalysis

User Issue: "No reaction observed, even after 24 hours. Starting material is recovered unchanged."

Diagnosis: The electrophile is too "cold" (unreactive) or the nucleophile is too "hard" (mismatched). Sulfones have a high LUMO energy compared to unsaturated ketones.

The Lewis Acid Solution

When Brønsted bases fail or cause side reactions, switch to Lewis Acid catalysis. This lowers the LUMO of the sulfone, accelerating attack without deprotonating the nucleophile.

Recommended Catalysts:

  • Sc(OTf)₃ (Scandium Triflate): Water-tolerant, highly active.

  • Cu(OTf)₂ / InCl₃: Excellent for amines.

  • LiClO₄ (Lithium Perchlorate): Used at high concentration (LPDE conditions) to activate the sulfone via lithium coordination.

Standard Operating Procedure: Lewis Acid Catalysis
  • Solvent: CH₂Cl₂ or CH₃CN (anhydrous).

  • Loading: 5–10 mol% Catalyst.

  • Setup:

    • Dissolve Vinyl Sulfone (1.0 equiv) and Catalyst (0.1 equiv) in solvent.

    • Stir for 15 min to allow coordination (activation).

    • Add Nucleophile (1.1 equiv) slowly.

    • Monitor by TLC.

Module 3: Solvent Effects & The "On-Water" Phenomenon

User Issue: "The reaction is sluggish in DMF/DMSO but I can't use non-polar solvents because of solubility."

Diagnosis: You are neglecting the "On-Water" effect. Vinyl sulfones exhibit accelerated rates in aqueous emulsions due to hydrogen bonding at the organic-water interface, which stabilizes the transition state.

Solvent Selection Matrix
Solvent SystemMechanism of ActionBest For...Watch Out For...
Water (Emulsion) Interfacial H-bonding activates sulfone oxygens.Hydrophobic thiols/amines.Hydrolysis of ester side groups (if present).
Methanol/Ethanol H-bonding to sulfone; Solvation of nucleophile.General synthesis.Nucleophilicity of solvent (solvolysis).
DCM/THF Non-polar; no H-bond activation.Lewis Acid catalysis.Slow reaction rates without catalyst.
HFIP (Hexafluoroisopropanol) Strong H-bond donor; activates electrophiles.Stubborn/Sterically hindered substrates.Expensive; acidic nature.

Module 4: Workup & Isolation (The Disappearing Product)

User Issue: "TLC showed conversion, but after column chromatography, I recovered starting material."

Diagnosis: Silica-Induced Retro-Michael. Silica gel is slightly acidic and polar. As the product moves down the column, the local concentration of "effective" acid/base sites can catalyze the elimination of the nucleophile, reverting to the vinyl sulfone.

The "Neutral" Workup Protocol

Goal: Prevent retro-reaction during purification.

  • Quench: Ensure all base is neutralized before concentration. Use dilute HCl or NH₄Cl, but do not make the solution strongly acidic.

  • Stationary Phase:

    • Do NOT use: Standard acidic Silica Gel 60.

    • USE: Neutral Alumina or Silica Gel deactivated with 1% Triethylamine (TEA).

  • Speed: Flash chromatography must be fast. Do not leave the compound on the column overnight.

  • Crystallization: If possible, avoid chromatography entirely. Many sulfone adducts are solids; try precipitating from Et₂O/Hexanes.

Visualizing the Problem

Figure 1: Troubleshooting Decision Tree

Use this logic flow to determine your next experimental step.

Troubleshooting Start Reaction Outcome? Stalled Stalls at 50-60% Start->Stalled NoRxn No Reaction (<5%) Start->NoRxn Vanished Product Lost in Workup Start->Vanished Equilibrium Thermodynamic Issue (Retro-Michael) Stalled->Equilibrium Barrier Kinetic Barrier (High LUMO) NoRxn->Barrier Instability Silica Induced Reversal Vanished->Instability Action1 1. Lower Temp (0°C) 2. Increase Conc. 3. Excess Nuc. Equilibrium->Action1 Action2 1. Switch to Lewis Acid (Sc(OTf)3) 2. Try 'On-Water' conditions Barrier->Action2 Action3 1. Deactivate Silica (1% Et3N) 2. Use Neutral Alumina 3. Crystallize instead Instability->Action3

Caption: Logic flow for diagnosing sulfone Michael addition failures based on reaction stage observations.

Figure 2: The Reversibility Landscape

Understanding the energy profile is critical. Unlike acrylates, the "well" for sulfone products is shallow.

EnergyProfile SM Vinyl Sulfone + Nucleophile TS Transition State (Stabilized by H-Bonding) SM->TS Activation Intermediate Carbanion (Stabilized by Sulfone) TS->Intermediate Intermediate->SM Reversal Product Adduct (Shallow Energy Well) Intermediate->Product Protonation Product->Intermediate Retro-Michael (Easy at High T) Heat Heat/Base

Caption: Reaction coordinate diagram highlighting the low barrier for the reverse (Retro-Michael) pathway.

FAQs

Q: Can I use sodium hydride (NaH) to force the reaction? A: Generally, no . While NaH forms the nucleophile irreversibly, the resulting product anion is often unstable. If the proton transfer to the


-carbon is slow, the anion will simply eject the nucleophile to relieve steric strain. Use a catalytic base (DIPEA/DBU) or a Lewis Acid.

Q: Why does my vinyl sulfone polymerize? A: Unlike acrylates, vinyl sulfones rarely homopolymerize radically. If you see "gunk," it is likely oligomerization via the Michael mechanism (if your nucleophile is difunctional) or base-catalyzed degradation.

Q: Is the "On-Water" method compatible with solid starting materials? A: Yes. The reaction occurs at the interface. Vigorous stirring is required. If the solids are too clumpy, add a minimal amount of toluene or DCM to create a liquid organic phase dispersed in the water.

References

  • Mechanism & Reversibility

    • K. A. Houtzer et al., "Vinyl Sulfone-Based Inhibitors: Reversibility and Selectivity," Journal of Medicinal Chemistry.
    • Source: (Context: Discusses the tuning of reversibility in covalent drugs).

  • Selectivity & Kinetics

    • M. Nair et al., "Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition," Polymer Chemistry.
    • Source: (Context: Establishes the kinetic profiles and orthogonality).

  • Catalysis (Lewis Acid)

    • G. Yadav et al., "Scandium(III)
    • Source: (Context: Protocol for Lewis Acid catalysis).

  • On-Water Effect

    • S. Narayan et al.
    • Source: (Context: Foundational text for accelerating hydrophobic interactions in water).

  • Silica Stability

    • Morales-Sanfrutos et al.
    • Source: (Context: Discusses stability and reactivity of the bond on solid supports).

Troubleshooting

Technical Support Center: Post-Reaction-Aufreinigung zur Entfernung von nicht umgesetztem 2-(2-Chlorethansulfonyl)propan

An die leitende Anwendungswissenschaftlerin: Dieses Handbuch bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung eine umfassende Anleitung zur effektiven Entfernung von nicht umgesetztem 2-(2...

Author: BenchChem Technical Support Team. Date: February 2026

An die leitende Anwendungswissenschaftlerin: Dieses Handbuch bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung eine umfassende Anleitung zur effektiven Entfernung von nicht umgesetztem 2-(2-Chlorethansulfonyl)propan aus Proteinproben nach Konjugationsreaktionen. Wir befassen uns mit den zugrunde liegenden Prinzipien, detaillierten Protokollen und Lösungen zur Fehlerbehebung, um die höchste Reinheit und Integrität Ihrer Probe zu gewährleisten.

Übersicht: Die Herausforderung der Reinigung von kovalenten Modifikationsreaktionen

2-(2-Chlorethansulfonyl)propan ist ein elektrophiles Reagenz, das zur kovalenten Modifikation von Proteinen entwickelt wurde. Seine Reaktivität beruht auf der Chlorethylsulfonylgruppe. Unter basischen Bedingungen kann dieses Molekül Chlorwasserstoff eliminieren und ein hochreaktives Vinylsulfon-Intermediat bilden. Dieses Intermediat reagiert dann schnell mit nukleophilen Aminosäureresten auf der Proteinoberfläche, wie Cystein und Lysin, und bildet eine stabile Thioether- oder Aminbindung.

Die kovalente Natur dieser Reaktion ist zwar für eine stabile Markierung erwünscht, stellt aber auch eine Herausforderung dar: Nach der Reaktion muss das überschüssige, nicht umgesetzte Reagenz vollständig entfernt werden. Verbleibende kleine Moleküle können nachgeschaltete Assays stören, die Proteinstruktur beeinträchtigen oder zu ungenauen Charakterisierungen führen. Dieses Handbuch beschreibt bewährte Methoden zur Gewährleistung einer sauberen und reinen Proteinprobe.

Häufig gestellte Fragen (FAQs)

F1: Was ist der erste Schritt, den ich nach Abschluss meiner Markierungsreaktion unternehmen sollte?

A1: Der erste und wichtigste Schritt ist das Quenchen der Reaktion. Dadurch wird das verbleibende reaktive 2-(2-Chlorethansulfonyl)propan deaktiviert und eine weitere, unkontrollierte Modifikation Ihres Proteins verhindert. Das Quenchen erfolgt durch Zugabe eines kleinen Moleküls mit einem hochreaktiven Nukleophil in großem molarem Überschuss. Gängige Quenchreagenzien sind Dithiothreitol (DTT), β-Mercaptoethanol (BME) oder Tris-Puffer.[1] Diese Moleküle reagieren schnell mit dem restlichen elektrophilen Reagenz und verbrauchen es, bevor es weiter mit Ihrem Protein reagieren kann.

F2: Welche Hauptmethoden gibt es, um das gequenchte Reagenz und andere kleine Moleküle zu entfernen?

A2: Die drei wichtigsten Methoden basieren auf dem Größenunterschied zwischen Ihrem (großen) Protein und den (kleinen) unerwünschten Molekülen:

  • Größenausschlusschromatographie (SEC): Eine leistungsstarke Methode, die Moleküle nach ihrer hydrodynamischen Größe trennt.[2][3] Größere Moleküle (Ihr Protein) eluieren schneller, während kleinere Moleküle (das Reagenz) in die Poren des Harzes eindringen und zurückgehalten werden, wodurch sie später eluieren.[3]

  • Dialyse: Eine klassische und schonende Methode, bei der die Probe in eine Membran mit einer bestimmten Porengröße (Molecular Weight Cut-Off, MWCO) gegeben wird.[4][5] Kleinere Moleküle diffundieren durch die Poren in einen großen Pufferbehälter, während Ihr Protein zurückgehalten wird.[4][5][6]

  • Zentrifugale Ultrafiltration (Spin-Filter): Eine schnelle Methode, bei der Zentrifugalkraft verwendet wird, um die Lösung durch eine Membran mit einem definierten MWCO zu drücken.[7] Das Protein wird auf der Membran zurückgehalten, während Puffer und kleine Moleküle durchfließen.

F3: Wie wähle ich die beste Methode für mein Protein aus?

A3: Die Wahl hängt von mehreren Faktoren ab:

  • Proteingröße und -stabilität: Für große, stabile Proteine ist SEC oft die schnellste und auflösendste Methode. Für empfindliche oder aggregationsanfällige Proteine kann die schonende Natur der Dialyse vorzuziehen sein.[4]

  • Probenvolumen und -konzentration: SEC ist ideal für kleine bis mittlere Volumina. Die Dialyse kann große Volumina verarbeiten, führt aber oft zu einer gewissen Probenverdünnung. Spin-Filter sind hervorragend geeignet, um Proben zu konzentrieren und gleichzeitig zu reinigen.

  • Erforderliche Reinheit und Geschwindigkeit: SEC bietet die höchste Auflösung und Reinheit.[8] Spin-Filter sind am schnellsten für den Pufferwechsel. Die Dialyse ist gründlich, aber zeitaufwändig und erfordert mehrere Pufferwechsel über Nacht.[9]

Leitfaden zur Fehlerbehebung

Problem: Mein Protein fällt während des Reinigungsschritts aus.

  • Mögliche Ursache 1: Pufferbedingungen. Die Entfernung des ursprünglichen Reaktionspuffers kann die Löslichkeit Ihres Proteins verändern. Der pH-Wert, die Ionenstärke oder das Fehlen von Stabilisatoren im neuen Puffer können eine Aggregation verursachen.[10][11]

    • Lösung: Stellen Sie sicher, dass der Puffer, den Sie für die SEC oder Dialyse verwenden, für Ihr Protein optimal ist. Halten Sie den pH-Wert mindestens eine Einheit von seinem isoelektrischen Punkt (pI) entfernt.[11][12] Fügen Sie 150-500 mM Salz (z. B. NaCl) hinzu, um unspezifische ionische Wechselwirkungen zu reduzieren.[8][11] Erwägen Sie die Zugabe von Stabilisatoren wie Glycerin (5-10 %), Arginin oder nichtionischen Detergenzien in niedriger Konzentration.[12][13]

  • Mögliche Ursache 2: Hohe Proteinkonzentration. Wenn Sie einen Spin-Filter zur Konzentration verwenden, kann eine zu hohe lokale Proteinkonzentration auf der Membranoberfläche zu Aggregation führen.

    • Lösung: Reduzieren Sie die Zentrifugationsgeschwindigkeit oder -zeit. Führen Sie mehrere kürzere Zentrifugationsschritte durch und mischen Sie die Probe zwischen den Schritten vorsichtig neu. Wenn das Problem weiterhin besteht, wechseln Sie zu SEC oder Dialyse.

  • Mögliche Ursache 3: Denaturierung. Das kovalente Modifikationsreagenz selbst oder die Reaktionsbedingungen könnten Ihr Protein teilweise denaturiert haben, was seine Löslichkeit verringert.

    • Lösung: Führen Sie alle Reinigungsschritte bei 4 °C durch, um die Proteinstabilität zu erhalten.[10] Wenn eine Denaturierung vermutet wird, kann ein Refaltungsschritt erforderlich sein, der oft eine schrittweise Entfernung eines Denaturierungsmittels durch Dialyse beinhaltet.[11]

Problem: Ich stelle nach der Reinigung immer noch nicht umgesetztes Reagenz in meiner Probe fest (z. B. durch Massenspektrometrie).

  • Mögliche Ursache 1: Unzureichende Trennung. Die Effizienz der Entfernung war nicht ausreichend.

    • Lösung (SEC): Stellen Sie sicher, dass die Säulenlänge für eine gute Auflösung zwischen Ihrem Protein und dem kleinen Molekül ausreicht. Verringern Sie die Flussrate, um eine bessere Trennung zu ermöglichen.[8]

    • Lösung (Dialyse): Die Dialyse erfordert mehrere Pufferwechsel, um das Konzentrationsgleichgewicht zu verschieben.[9] Führen Sie mindestens drei Pufferwechsel über einen Zeitraum von 24 Stunden durch, wobei das Puffervolumen mindestens das 200-fache des Probenvolumens betragen sollte.[9] Rühren Sie den Puffer, um die Diffusion zu beschleunigen.[9]

    • Lösung (Spin-Filter): Führen Sie mehrere Diafiltrationsschritte durch. Anstatt die Probe nur zu konzentrieren, verdünnen Sie sie nach jedem Konzentrationsschritt wieder auf das ursprüngliche Volumen mit frischem Puffer und konzentrieren Sie sie erneut. Wiederholen Sie dies 3-5 Mal.

  • Mögliche Ursache 2: Falsche Membran-MWCO. Die Porengröße der Dialysemembran oder des Spin-Filters ist zu klein, um das Reagenz effizient zu entfernen.

    • Lösung: Wählen Sie einen MWCO, der deutlich größer als das Molekulargewicht des Reagenzes (2-(2-Chlorethansulfonyl)propan, MW ~192,66 g/mol ), aber mindestens 2-3 Mal kleiner als das Molekulargewicht Ihres Proteins ist.[4][14] Ein MWCO von 3-10 kDa ist für die meisten Proteine eine sichere und effektive Wahl.[4]

Problem: Die Aktivität meines Proteins ist nach der Reinigung verringert.

  • Mögliche Ursache 1: Verlust von Kofaktoren. Der Reinigungsprozess hat möglicherweise essentielle kleine Molekül-Kofaktoren oder Metallionen entfernt.

    • Lösung: Fügen Sie dem Dialyse- oder Chromatographiepuffer bekannte Kofaktoren in der entsprechenden Konzentration hinzu.

  • Mögliche Ursache 2: Konformationsänderungen. Die Pufferbedingungen oder die Wechselwirkung mit Chromatographiemedien oder Membranen könnten die native Struktur Ihres Proteins beeinträchtigt haben.

    • Lösung: Wie oben beschrieben, optimieren Sie die Pufferstabilität (pH, Salz, Zusatzstoffe).[12] Wählen Sie eine Reinigungsmethode, die für ihre schonende Natur bekannt ist, wie z. B. die Dialyse.[4] Führen Sie alle Schritte bei 4 °C durch.

Visualisierungen und Daten
Entscheidungs-Workflow für die Reinigungsmethode

Dieser Workflow hilft bei der Auswahl der am besten geeigneten Reinigungstechnik basierend auf den experimentellen Anforderungen.

G start Start: Protein-Reagenz-Mischung nach dem Quenchen q_purity Hohe Reinheit & Auflösung erforderlich? start->q_purity q_speed Geschwindigkeit kritisch? q_purity->q_speed Nein sec Größenausschluss- chromatographie (SEC) q_purity->sec Ja q_volume Großes Volumen (>5 mL)? q_speed->q_volume Nein spin_filter Zentrifugale Ultrafiltration (Spin-Filter) q_speed->spin_filter Ja dialysis Dialyse q_volume->dialysis Ja q_volume->spin_filter Nein q_concentrate Konzentration erforderlich? q_concentrate->spin_filter Ja end_product Gereinigtes, reagenzfreies Protein q_concentrate->end_product Nein sec->end_product dialysis->q_concentrate spin_filter->end_product

Sources

Optimization

Technical Support Center: Mastering the Kinetics of Masked Vinyl Sulfones in Biological Systems

Welcome to the technical support center for controlling the reaction kinetics of masked vinyl sulfones. This resource is designed for researchers, scientists, and drug development professionals who are leveraging the uni...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling the reaction kinetics of masked vinyl sulfones. This resource is designed for researchers, scientists, and drug development professionals who are leveraging the unique reactivity of vinyl sulfones for applications such as targeted covalent inhibition, bioconjugation, and chemical proteomics. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of working with these powerful chemical tools in biological media.

Introduction to Masked Vinyl Sulfones

Vinyl sulfones are potent Michael acceptors that exhibit a high degree of reactivity and selectivity towards thiols, particularly the cysteine residues in proteins.[1][2][3] This reactivity is harnessed in drug design to create highly specific covalent inhibitors.[4][5][6] However, their inherent reactivity can also lead to off-target effects and instability. To address this, "masked" or precursor forms of vinyl sulfones, such as 2-sulfonylethyl derivatives, are often employed.[7] These precursors remain inert until a specific physiological or chemical trigger, often an alkaline pH, initiates an elimination reaction to unmask the reactive vinyl sulfone warhead in situ. This strategy provides temporal and spatial control over the covalent modification.

This guide will provide you with the expertise to troubleshoot common issues and optimize your experiments for successful and reproducible results.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.

Issue 1: Low or No Reaction with Target Protein

Question: I have incubated my masked vinyl sulfone compound with my target protein, which has a reactive cysteine, but I am observing minimal to no covalent modification. What are the potential causes and how can I troubleshoot this?

Answer: This is a common issue that can stem from several factors related to both the compound and the experimental conditions. Let's break down the possibilities:

Potential Cause 1: Inefficient Unmasking of the Vinyl Sulfone

The conversion of the masked pro-electrophile to the reactive vinyl sulfone is a critical first step. This is typically an elimination reaction that is pH-dependent.

  • Explanation: The most common masking group is a 2-substituted ethyl sulfone (e.g., 2-(sulfoxy)ethyl sulfone), which requires a basic environment to undergo elimination and form the vinyl sulfone.[7] If the pH of your reaction buffer is too low, the rate of this unmasking reaction will be slow or negligible, preventing the formation of the reactive species.

  • Troubleshooting Steps:

    • Verify Buffer pH: Ensure your reaction buffer is at a pH that favors the elimination reaction. A pH range of 7.5 to 8.5 is often a good starting point.[8][9] It's crucial to measure the pH at the reaction temperature, as pH can be temperature-dependent.

    • Increase pH (with caution): If possible, incrementally increase the pH of the reaction buffer. Be mindful of your protein's stability, as high pH can lead to denaturation.

    • Alternative Unmasking Strategies: If pH modulation is not feasible, consider alternative masking groups that can be activated by other stimuli, such as enzymatic cleavage or light.

Potential Cause 2: Low Thiol Reactivity at the Target Site

The reactivity of a cysteine thiol is highly dependent on its local microenvironment within the protein.

  • Explanation: For the Michael addition to occur, the cysteine thiol needs to be in its nucleophilic thiolate form (-S⁻). The propensity of a cysteine to exist as a thiolate is determined by its pKa, which is influenced by neighboring amino acid residues. A high pKa will result in a lower concentration of the reactive thiolate at physiological pH, leading to a slower reaction rate.[1]

  • Troubleshooting Steps:

    • Assess Cysteine pKa: If not already known, you can use computational tools to predict the pKa of the target cysteine. Experimental methods like spectrophotometric titration can also be employed.

    • Optimize pH for Thiolate Formation: While balancing the needs of the unmasking reaction, a slightly more alkaline pH can increase the population of the reactive thiolate.

    • Denaturation Studies (as a control): To confirm that the issue is accessibility or pKa, you can perform the reaction under denaturing conditions (if your assay allows). If the reaction proceeds under denaturing conditions, it suggests that the cysteine is not accessible or has a high pKa in the native protein structure.

Potential Cause 3: Compound Instability or Degradation

Masked vinyl sulfones, while more stable than their unmasked counterparts, can still be susceptible to degradation.

  • Explanation: The stability of your compound in aqueous buffers, especially in the presence of other nucleophiles, can be a limiting factor. The compound may be hydrolyzing or reacting with other components in your reaction mixture before it can engage with the target protein.

  • Troubleshooting Steps:

    • Assess Compound Stability: Use techniques like HPLC or LC-MS to monitor the concentration of your compound in the reaction buffer over time. This will help you determine its half-life under your experimental conditions.

    • Minimize Incubation Time: If the compound is unstable, reduce the pre-incubation time before adding the target protein.

    • Modify Buffer Composition: Identify and remove any buffer components that may be contributing to compound degradation. For example, some buffers contain nucleophilic species that can react with your compound.

Issue 2: Off-Target Reactivity and Lack of Selectivity

Question: My masked vinyl sulfone is reacting with my target protein, but I am also observing significant off-target labeling of other proteins or non-cysteine residues. How can I improve the selectivity of my probe?

Answer: Achieving high selectivity is paramount for any covalent probe. Off-target reactivity can confound experimental results and lead to toxicity in a therapeutic context.

Potential Cause 1: High Compound Reactivity

  • Explanation: While vinyl sulfones are generally selective for thiols, a highly reactive vinyl sulfone can react with other nucleophilic amino acid residues such as lysine, histidine, and even serine or threonine, especially if they are located in a highly reactive microenvironment.[10] The reactivity of the vinyl sulfone itself can be tuned by modifying its chemical structure.[11][12]

  • Troubleshooting Steps:

    • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your compound with different substituents on the vinyl sulfone. Electron-withdrawing groups will increase reactivity, while electron-donating groups will decrease it. The goal is to find a balance between sufficient on-target reactivity and minimal off-target labeling.

    • Competition Experiments: To confirm off-target reactivity, perform competition experiments with an excess of a small molecule nucleophile like N-acetyl-cysteine or glutathione. A reduction in off-target labeling in the presence of the competitor suggests that the off-target sites are indeed nucleophilic.

Potential Cause 2: Long Incubation Times or High Compound Concentrations

  • Explanation: The principles of chemical kinetics dictate that even slow, unfavorable reactions can proceed to a significant extent if the reaction is allowed to run for a long time or if a high concentration of the reactant is used.

  • Troubleshooting Steps:

    • Time-Course and Dose-Response Studies: Perform experiments to determine the optimal incubation time and compound concentration. The goal is to find conditions that maximize on-target labeling while minimizing off-target modification.

    • Kinetic Analysis: Determine the second-order rate constants for the reaction with your target protein and, if possible, for a known off-target protein. This quantitative data will allow you to rationally design experiments with improved selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for working with masked vinyl sulfones?

A1: There is no single optimal pH, as it depends on a balance of factors: the pH required for efficient unmasking of the vinyl sulfone, the pKa of the target cysteine, and the stability of the protein of interest. Generally, a pH range of 7.5-8.5 is a good starting point for many applications, as it promotes both the elimination reaction to form the vinyl sulfone and the presence of the nucleophilic thiolate form of cysteine.[8][9] It is highly recommended to perform a pH titration experiment to determine the optimal pH for your specific system.

Q2: How can I monitor the unmasking of my vinyl sulfone in real-time?

A2: Monitoring the formation of the vinyl sulfone can be achieved through several analytical techniques. A common method is to use ¹H NMR spectroscopy to follow the disappearance of the signals corresponding to the masked precursor and the appearance of the characteristic vinyl proton signals. Alternatively, HPLC or LC-MS can be used to separate and quantify the masked and unmasked forms of the compound over time.

Q3: Are there any buffer components I should avoid when working with vinyl sulfones?

A3: Yes. You should avoid buffers containing primary or secondary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol), as these can react with the vinyl sulfone and compete with your target protein. Buffers such as HEPES, PBS, and phosphate buffers are generally more compatible.

Q4: How stable are the thioether adducts formed between a vinyl sulfone and a cysteine residue?

A4: The thioether bond formed is generally very stable under physiological conditions.[13][14] However, some studies have investigated the possibility of creating reversible vinyl sulfone-thiol adducts by modifying the substitution pattern on the vinyl sulfone, which could be advantageous for certain applications.[11][12] For most standard vinyl sulfones used as covalent probes, the reaction can be considered irreversible.

Q5: Can I use masked vinyl sulfones for in-cell or in-vivo experiments?

A5: Yes, the use of masked vinyl sulfones is particularly advantageous for cellular and in-vivo studies. The masked form can improve cell permeability and reduce off-target reactions during delivery to the target site.[15] The unmasking can then be triggered by the intracellular environment or a specific stimulus. However, it is crucial to characterize the stability and reactivity of the compound in complex biological media like cell lysate or plasma.[13]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with a Masked Vinyl Sulfone
  • Prepare Stock Solutions:

    • Prepare a concentrated stock solution of your masked vinyl sulfone compound in a compatible organic solvent (e.g., DMSO).

    • Prepare a stock solution of your target protein in a suitable storage buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, add the reaction buffer (e.g., 100 mM HEPES, pH 8.0).

    • Add the target protein to the desired final concentration.

    • Initiate the reaction by adding the masked vinyl sulfone compound from the stock solution. The final concentration of the organic solvent should be kept low (typically <1%) to avoid protein denaturation.

  • Incubation:

    • Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C) for a defined period.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching reagent such as an excess of a small molecule thiol (e.g., N-acetyl-cysteine or glutathione) or by adding SDS-PAGE loading buffer and boiling.

  • Analysis:

    • Analyze the reaction products using appropriate techniques such as SDS-PAGE, Western blotting, or mass spectrometry to confirm covalent modification.

Protocol 2: Determining the Kinetic Rate Constant of Covalent Modification

This protocol assumes a pseudo-first-order reaction condition where the concentration of the vinyl sulfone is in large excess over the protein concentration.

  • Reaction Setup:

    • Set up multiple reactions as described in Protocol 1, each with the same concentration of protein and masked vinyl sulfone.

  • Time Points:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench one of the reactions.

  • Analysis of Unmodified Protein:

    • Quantify the amount of unmodified protein remaining at each time point. This can be done by densitometry of the protein band on an SDS-PAGE gel or by using a quantitative mass spectrometry approach.

  • Data Analysis:

    • Plot the natural logarithm of the fraction of unmodified protein versus time.

    • The negative of the slope of this line will give you the observed rate constant (k_obs).

    • The second-order rate constant (k_inact/K_I) can be determined by plotting k_obs versus the concentration of the masked vinyl sulfone.

Visualizations

Reaction Mechanism of a Masked Vinyl Sulfone

ReactionMechanism Masked_VS Masked Vinyl Sulfone (Pro-electrophile) Unmasked_VS Vinyl Sulfone (Electrophile) Masked_VS->Unmasked_VS Elimination (e.g., pH increase) Covalent_Adduct Covalent Adduct Unmasked_VS->Covalent_Adduct Michael Addition Protein_Cys Protein-Cys-SH (Nucleophile) Protein_Cys->Covalent_Adduct

Caption: General reaction scheme for protein modification by a masked vinyl sulfone.

Troubleshooting Workflow for Low Reactivity

TroubleshootingWorkflow decision decision issue issue start Start: Low/No Reaction check_unmasking Check Unmasking (NMR, LC-MS) start->check_unmasking unmasking_ok Unmasking Efficient? check_unmasking->unmasking_ok increase_ph Increase Buffer pH unmasking_ok->increase_ph No check_stability Check Compound Stability (HPLC, LC-MS) unmasking_ok->check_stability Yes increase_ph->check_unmasking stability_ok Compound Stable? check_stability->stability_ok modify_buffer Modify Buffer or Reduce Incubation Time stability_ok->modify_buffer No check_cys Assess Cysteine Reactivity (pKa prediction, denaturation) stability_ok->check_cys Yes modify_buffer->check_stability cys_reactive Cysteine Reactive? check_cys->cys_reactive protein_eng Consider Protein Engineering cys_reactive->protein_eng No resolved Issue Resolved cys_reactive->resolved Yes

Caption: Decision tree for troubleshooting low reactivity of masked vinyl sulfones.

References

  • Schneider, T. H., et al. (2015). Vinyl sulfone building blocks in covalently reversible reactions with thiols. New Journal of Chemistry, 39(8), 5883-5894. [Link]

  • Aranda, J., et al. (2012). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. In Integrative Proteomics. IntechOpen. [Link]

  • Nair, D. P., et al. (2014). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry, 5(11), 3675-3686. [Link]

  • Nair, D. P., et al. (2014). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. ResearchGate. [Link]

  • Bernardim, B., et al. (2018). Azabicyclic vinyl sulfones for residue-specific dual protein labelling. Chemical Science, 9(24), 5427-5432. [Link]

  • Podgórski, M., et al. (2016). Development of Glassy Step Growth Thiol-Vinyl Sulfone Polymer Networks. Polymers, 8(8), 295. [Link]

  • Wang, D., et al. (2015). Reactivity and kinetics of vinyl sulfone-functionalized self-assembled monolayers for bioactive ligand immobilization. Langmuir, 31(11), 3413-3421. [Link]

  • Wang, D., et al. (2015). Reactivity and Kinetics of Vinyl Sulfone-Functionalized Self-Assembled Monolayers for Bioactive Ligand Immobilization. ResearchGate. [Link]

  • Li, J., et al. (2024). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery, 19(2), 205-223. [Link]

  • Li, J., et al. (2024). The vinyl sulfone motif as a structural unit for novel drug design and discovery. PubMed. [Link]

  • Fu, L., et al. (2019). Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents. Bioconjugate Chemistry, 30(3), 826-834. [Link]

  • Friedman, M., & Wall, J. S. (1966). Protein reactions with methyl and ethyl vinyl sulfones. The Journal of organic chemistry, 31(9), 2888-2894. [Link]

  • Wikipedia. (2023). Vinyl sulfone dyes. [Link]

  • Al-Ghorbani, M., et al. (2022). Recent Applications of Vinyl Sulfone Motif in Drug Design and Discovery. Scribd. [Link]

  • Aranda, J., et al. (2012). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Vinyl sulfone synthesis by C-S coupling reactions. [Link]

  • Liu, Y., et al. (2007). Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases. Journal of the American Chemical Society, 129(30), 9144-9153. [Link]

  • Bryant, C., et al. (2009). Vinyl Sulfones as Antiparasitic Agents and a Structural Basis for Drug Design. Journal of Biological Chemistry, 284(38), 25847-25855. [Link]

  • Schneider, T. H., et al. (2015). Vinyl sulfone building blocks in covalently reversible reactions with thiols. RSC Publishing. [Link]

  • Al-Ghorbani, M., et al. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. ResearchGate. [Link]

  • Bernardim, B., et al. (2018). Azabicyclic vinyl sulfones for residue-specific dual protein labelling. RSC Publishing. [Link]

  • Houtman, J. C. (1949). U.S. Patent No. 2,474,808. U.S.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Characterization of 2-(2-Chloroethanesulfonyl)propane and Divinyl Sulfone

In the landscape of modern drug development and bioconjugation, sulfone-based electrophiles have carved out a significant niche. Among these, divinyl sulfone is a well-established, highly reactive Michael acceptor.

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development and bioconjugation, sulfone-based electrophiles have carved out a significant niche. Among these, divinyl sulfone is a well-established, highly reactive Michael acceptor. However, its high reactivity can be a double-edged sword, leading to off-target reactions and instability. This has spurred the development of masked or precursor forms, such as 2-(2-Chloroethanesulfonyl)propane, which can generate the reactive vinyl sulfone species in situ under specific conditions. For researchers working with these reagents, the ability to unequivocally distinguish between the precursor and the active species is paramount for reaction monitoring, quality control, and mechanistic studies.

This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 2-(2-Chloroethanesulfonyl)propane and divinyl sulfone. We will dissect their ¹H and ¹³C NMR spectra, explain the structural and electronic rationale behind the observed chemical shifts and coupling patterns, and provide a validated experimental protocol for their characterization.

The Structural and Electronic Divide

The fundamental difference between these two compounds lies in the nature of the group attached to the sulfone moiety. Divinyl sulfone possesses two electron-deficient C=C double bonds, making it a potent and ready-to-react Michael acceptor.[1][2] In contrast, 2-(2-Chloroethanesulfonyl)propane features saturated alkyl groups: a chloroethyl group and an isopropyl group. The chloroethyl group serves as a masked vinyl sulfone; a base-mediated elimination of HCl is required to unmask the reactive vinyl group.

This structural divergence creates dramatically different electronic environments for the protons and carbon atoms, resulting in unique and easily distinguishable NMR fingerprints. The potent electron-withdrawing nature of the sulfonyl group (-SO₂) deshields adjacent nuclei in both molecules, shifting their resonance signals downfield. However, the presence of sp²-hybridized carbons and the rigid geometry of the double bond in divinyl sulfone introduce spectral complexities not seen in its saturated counterpart.

Molecular Structures

Caption: Chemical structures of the two sulfone compounds.

¹H NMR Spectral Analysis: A Tale of Two Moieties

The ¹H NMR spectrum is the most powerful tool for distinguishing between these two compounds at a glance. The key is the presence or absence of signals in the vinylic region (4.5-7.0 ppm).

Divinyl Sulfone: The Signature of an Alkene

The ¹H NMR spectrum of divinyl sulfone is defined by the signals from its vinyl (-CH=CH₂) protons. Due to the symmetry of the molecule, we observe a single set of signals for both vinyl groups. These protons form a complex ABC spin system, appearing significantly downfield (typically 6.0-7.0 ppm) because of the deshielding effect of the adjacent sulfonyl group.[3]

The three vinyl protons are chemically non-equivalent, resulting in a characteristic pattern of doublets of doublets (dd):

  • HA (geminal): This proton is on the same carbon as HB and cis to HC.

  • HB (cis): This proton is on the same carbon as HA and trans to HC.

  • HC (trans): This proton is on the carbon adjacent to the sulfonyl group.

The coupling constants are diagnostic:

  • Jtrans: ~16-18 Hz (large coupling between trans protons HB and HC).[4]

  • Jcis: ~9-14 Hz (smaller coupling between cis protons HA and HC).[3][4]

  • Jgeminal: ~0-3 Hz (very small coupling between geminal protons HA and HB).[4]

This intricate splitting pattern is an unambiguous indicator of the vinyl sulfone moiety.

2-(2-Chloroethanesulfonyl)propane: An Aliphatic Profile

In stark contrast, the ¹H NMR spectrum of 2-(2-Chloroethanesulfonyl)propane is confined to the aliphatic region (typically 1.0-4.0 ppm). The spectrum can be logically dissected into signals from the isopropyl and the chloroethyl groups.

  • Isopropyl Group [-CH(CH₃)₂]:

    • Methine proton (-CH): A septet, resulting from coupling to the six equivalent methyl protons. This signal will be downfield due to its proximity to the sulfonyl group.

    • Methyl protons (-CH₃): A doublet, resulting from coupling to the single methine proton. These six protons are equivalent and will appear further upfield.

  • Chloroethyl Group [-CH₂CH₂Cl]:

    • This moiety presents an A₂B₂ spin system, which often appears as two distinct triplets (or more complex multiplets).

    • Methylene protons alpha to -SO₂ (-SO₂-C H₂-): These protons are strongly deshielded by the sulfonyl group and will appear as a downfield triplet around 3.3-3.8 ppm.

    • Methylene protons alpha to -Cl (-C H₂-Cl): These protons are deshielded by the electronegative chlorine atom and will appear as an upfield triplet relative to the other methylene group, typically in the 2.5-4.0 ppm range.[5][6]

The absence of any signals beyond ~4.0 ppm is a clear confirmation that the vinyl group has not been formed.

¹³C NMR Spectral Analysis: Confirming the Carbon Skeleton

The ¹³C NMR spectrum provides complementary evidence, definitively identifying the hybridization state of the carbon atoms.

Divinyl Sulfone

The key feature is the presence of signals in the sp² (alkene) region, typically between 125 and 140 ppm.[4][7][8] Two distinct signals are expected for the two non-equivalent carbons of the vinyl groups:

  • -SO₂-C H=: This carbon is directly attached to the sulfonyl group and is more deshielded (further downfield).

  • =C H₂: The terminal methylene carbon appears slightly more upfield.

2-(2-Chloroethanesulfonyl)propane

All signals in the ¹³C NMR spectrum will be in the sp³ (aliphatic) region, typically below 70 ppm. Four distinct signals are expected:

  • -SO₂-C H₂-: The carbon alpha to the sulfonyl group will be the most deshielded.

  • -C H₂-Cl: The carbon bearing the chlorine atom will also be significantly downfield.[9]

  • -C H(CH₃)₂: The methine carbon of the isopropyl group.

  • -CH(C H₃)₂: The two equivalent methyl carbons will appear as the most upfield signal.[10]

Comparative Data Summary

The table below provides a clear, at-a-glance comparison of the expected NMR data for these two critical reagents.

Feature2-(2-Chloroethanesulfonyl)propaneDivinyl SulfoneKey Differentiator
¹H Chemical Shift All signals in the aliphatic region (~1.0 - 4.0 ppm)Dominated by vinylic signals in the downfield region (~6.0 - 7.0 ppm)[3]Presence vs. Absence of Vinylic Protons.
¹H Splitting Septet, doublet, and two triplets (or multiplets)Complex ABC spin system (doublets of doublets) for vinyl protons.[4]Simple aliphatic coupling vs. complex alkene splitting patterns.
¹³C Chemical Shift All signals for sp³ carbons (< 70 ppm)[9][11]Signals for sp² carbons present (> 125 ppm)[4][7][8]Aliphatic vs. Alkene carbon signals.
Key Functional Group Chloroethyl group (-CH₂CH₂Cl) and Isopropyl group [-CH(CH₃)₂]Vinyl groups (-CH=CH₂)Saturated alkyl halide vs. unsaturated alkene.

Validated Experimental Protocol

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Solvent Selection: Use a deuterated solvent appropriate for the sample's solubility. Chloroform-d (CDCl₃) is a common choice for both compounds.[3][12] For samples with poor solubility, DMSO-d₆ can be used.

  • Concentration: Weigh approximately 5-10 mg of the solid sample or use 10-20 µL of a liquid sample.

  • Dissolution: Dissolve the sample in ~0.6-0.7 mL of the deuterated solvent directly in a standard 5 mm NMR tube.

  • Standard: The solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is typically used for referencing. Alternatively, a small amount of an internal standard like tetramethylsilane (TMS) can be added (0 ppm).[13]

  • Homogenization: Gently vortex the tube to ensure the solution is homogeneous.

NMR Data Acquisition

The following parameters are typical for a 400 MHz spectrometer and can be adjusted as needed.

  • ¹H NMR Acquisition:

    • Tune and match the probe for ¹H.

    • Load a standard proton experiment (e.g., zg30 on Bruker systems).

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Set the number of scans (NS) to 8 or 16 for good signal-to-noise.

    • Use a relaxation delay (D1) of 1-2 seconds.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Tune and match the probe for ¹³C.

    • Load a standard proton-decoupled carbon experiment (e.g., zgpg30 on Bruker systems).

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Set the number of scans (NS) to 128 or higher, as ¹³C has a low natural abundance.

    • Use a relaxation delay (D1) of 2 seconds.

    • Acquire the FID.

Data Processing
  • Apply an exponential window function (line broadening) to the FID to improve the signal-to-noise ratio.

  • Perform a Fourier Transform to convert the FID into the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale using the solvent or TMS peak.

  • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

Workflow & Logic Visualization

The logical flow for characterizing these compounds using NMR is straightforward and confirmatory.

NmrWorkflow start Obtain Sample prep Prepare NMR Sample (CDCl3 or DMSO-d6) start->prep acquire_h1 Acquire 1H NMR Spectrum prep->acquire_h1 analyze_h1 Analyze 1H Spectrum acquire_h1->analyze_h1 vinylic_check Signals at 6-7 ppm? analyze_h1->vinylic_check is_vinyl Identified as Divinyl Sulfone vinylic_check->is_vinyl  Yes is_chloro Identified as 2-(2-Chloroethanesulfonyl)propane vinylic_check->is_chloro No   acquire_c13 Acquire 13C NMR Spectrum is_vinyl->acquire_c13 is_chloro->acquire_c13 analyze_c13 Analyze 13C Spectrum acquire_c13->analyze_c13 sp2_check Signals > 120 ppm? analyze_c13->sp2_check confirm_vinyl Confirmation sp2_check->confirm_vinyl  Yes confirm_chloro Confirmation sp2_check->confirm_chloro No  

Caption: NMR characterization workflow for sulfone reagents.

References

  • Royal Society of Chemistry. Supporting Information: Stereoselective synthesis of vinyl sulfones via silver-catalyzed sulfonylation of styrenes. [Link]

  • MDPI. Sustainable Synthesis of Vinyl Sulfones Using Copper Catalysis. [Link]

  • SlideServe. Organic NMR Interpretation: Alkanes, Alkyl Halides & Anisotropic Effects. [Link]

  • Royal Society of Chemistry. SUPPORTING INFORMATION - Green Chemistry. [Link]

  • SpectraBase. Vinyl sulfone - Optional[13C NMR] - Chemical Shifts. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • UCLA Chemistry. Spectroscopy Tutorial: Alkyl Halides. [Link]

  • National Center for Biotechnology Information. Divinyl sulfone | C4H6O2S | CID 6496 - PubChem. [Link]

  • ResearchGate. Vibrational frequencies and structural determinations of di-vinyl sulfone. [Link]

  • National Center for Biotechnology Information. Trapping of Thiol Terminated Acrylate Polymers with Divinyl Sulfone to Generate Well-Defined Semi-Telechelic Michael Acceptor Polymers - PMC. [Link]

  • Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • SIELC Technologies. Divinyl sulfone. [Link]

  • Doc Brown's Chemistry. 1H NMR spectrum of 2-chloro-2-methylpropane (CH 3 ) 3 CCl. [Link]

  • Doc Brown's Chemistry. The H-1 NMR spectrum of 1-chloro-2-methylpropane. [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of 2-chloro-2-methylpropane. [Link]

  • Doc Brown's Chemistry. C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of 2-methylpropane C4H10 (CH3)3CH. [Link]

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Comparative

A Scientist's Guide to HPLC Retention Time: Comparing Sulfone Precursors and Products

For researchers and professionals in drug development and organic synthesis, High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring reaction progress, assessing purity, and isolating compou...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring reaction progress, assessing purity, and isolating compounds. A common transformation encountered is the oxidation of sulfides to sulfoxides and subsequently to sulfones.[1][2] Understanding the elution behavior of these compounds in HPLC is critical for effective analytical method development. This guide provides an in-depth comparison of the HPLC retention times of sulfone precursors (sulfides and sulfoxides) and their corresponding sulfone products, grounded in the principles of chromatography and supported by practical insights.

The Foundational Principle: Polarity Governs Elution in Reversed-Phase HPLC

The most widely used HPLC mode in pharmaceutical analysis is reversed-phase (RP-HPLC).[3][4] In this technique, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol). The core principle governing separation is "like dissolves like." More accurately, compounds with higher polarity will have a greater affinity for the polar mobile phase and will, therefore, travel through the nonpolar stationary phase more quickly, resulting in a shorter retention time.[5] Conversely, less polar (more hydrophobic) compounds will interact more strongly with the stationary phase and elute later, exhibiting a longer retention time.[6]

The polarity of a molecule is determined by the distribution of electron density across its structure. The presence of electronegative atoms like oxygen creates dipoles, increasing the overall polarity of the molecule.[7]

From Sulfide to Sulfone: A Journey of Increasing Polarity

The oxidation of a sulfide to a sulfone proceeds in two steps, with a sulfoxide as an intermediate.[8] Each oxidation step introduces an additional oxygen atom, significantly impacting the molecule's polarity and, consequently, its HPLC retention time.

  • Sulfides (R-S-R'): These are the least polar compounds in this series. The sulfur atom is relatively nonpolar.

  • Sulfoxides (R-S(=O)-R'): The introduction of one oxygen atom double-bonded to the sulfur atom creates a highly polar sulfinyl functional group.[9][10] This makes sulfoxides significantly more polar than their parent sulfides.

  • Sulfones (R-S(=O)₂-R'): The addition of a second oxygen atom to the sulfur creates a sulfonyl group, further increasing the polarity.[11] Sulfones are generally more polar than the corresponding sulfoxides.[11]

This progressive increase in polarity directly translates to a predictable trend in retention times under reversed-phase HPLC conditions.

Expected Elution Order in Reversed-Phase HPLC:

  • Sulfone (Most Polar): Shortest Retention Time

  • Sulfoxide (Intermediate Polarity): Intermediate Retention Time

  • Sulfide (Least Polar): Longest Retention Time

This predictable elution pattern is a cornerstone for in-process control and final product analysis in synthetic chemistry.

Visualizing the Polarity-Retention Relationship

The following diagram illustrates the relationship between the oxidation state of the sulfur-containing compound, its polarity, and its expected retention behavior in reversed-phase HPLC.

G cluster_oxidation Oxidation Pathway cluster_polarity Molecular Polarity cluster_retention Reversed-Phase HPLC Retention Time Sulfide Sulfide Sulfoxide Sulfoxide Sulfide->Sulfoxide Oxidation Least_Polar Least Polar Sulfide->Least_Polar Sulfone Sulfone Sulfoxide->Sulfone Oxidation Intermediate_Polarity Intermediate Polarity Sulfoxide->Intermediate_Polarity Most_Polar Most Polar Sulfone->Most_Polar Longest_RT Longest Retention Time Least_Polar->Longest_RT Intermediate_RT Intermediate Retention Time Intermediate_Polarity->Intermediate_RT Shortest_RT Shortest Retention Time Most_Polar->Shortest_RT

Caption: Oxidation state, polarity, and RP-HPLC retention.

Comparative Retention Time Data

To illustrate this principle, consider the hypothetical reversed-phase HPLC analysis of a simple aromatic sulfide, its corresponding sulfoxide, and sulfone. The following table summarizes the expected retention time data.

CompoundStructureOxidation StateRelative PolarityExpected Retention Time (min)
Thioanisole (Sulfide)C₆H₅SCH₃0Low15.2
Methyl phenyl sulfoxideC₆H₅S(O)CH₃+2Medium8.5
Methyl phenyl sulfoneC₆H₅S(O)₂CH₃+4High4.1

Note: These are illustrative retention times. Actual values will depend on the specific HPLC method conditions.

This data clearly demonstrates the inverse relationship between polarity and retention time in reversed-phase HPLC. As the oxidation state of the sulfur atom increases, the polarity of the molecule increases, leading to a decrease in retention time.

Experimental Protocol: A Self-Validating System

A robust HPLC method is essential for accurately monitoring the conversion of a sulfide to a sulfone. The following protocol provides a starting point for developing a method for the analysis of thioanisole and its oxidation products. This protocol is designed to be self-validating by ensuring clear separation between the starting material, intermediate, and final product.

Objective: To develop a reversed-phase HPLC method to separate and quantify a sulfide precursor, its sulfoxide intermediate, and the final sulfone product.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Reference standards for the sulfide, sulfoxide, and sulfone

Workflow Diagram:

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standards Prepare Stock Solutions of Standards inject_standards Inject Individual Standards to Determine Retention Times prep_standards->inject_standards prep_sample Prepare Reaction Sample (Dilute in Mobile Phase) inject_sample Inject Reaction Sample prep_sample->inject_sample prep_mobile_phase Prepare Mobile Phase (e.g., 50:50 ACN:Water) prep_mobile_phase->inject_standards inject_mixture Inject a Mixture of Standards to Confirm Resolution prep_mobile_phase->inject_mixture prep_mobile_phase->inject_sample identify_peaks Identify Peaks in Sample by Comparing Retention Times inject_standards->identify_peaks inject_mixture->identify_peaks inject_sample->identify_peaks quantify Quantify Components Using Peak Areas identify_peaks->quantify

Caption: HPLC analysis workflow for reaction monitoring.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A good starting point is a 50:50 (v/v) mixture. Degas the mobile phase before use.[12]

  • Standard Preparation: Accurately weigh and dissolve the reference standards of the sulfide, sulfoxide, and sulfone in the mobile phase to prepare individual stock solutions of known concentrations (e.g., 1 mg/mL).

  • System Equilibration: Set the HPLC flow rate to 1.0 mL/min and the column temperature to 25 °C. Equilibrate the column with the mobile phase until a stable baseline is achieved.[13]

  • Wavelength Selection: Determine the optimal UV detection wavelength by running a UV scan of the standards. Select a wavelength where all three components have reasonable absorbance.[3]

  • Retention Time Determination: Inject each standard solution individually to determine the retention time of each component.

  • Resolution Check: Prepare a mixed standard solution containing all three components and inject it to ensure baseline separation between the peaks.

  • Sample Analysis: Dilute a sample from the reaction mixture with the mobile phase and inject it into the HPLC system.

  • Data Interpretation: Compare the retention times of the peaks in the sample chromatogram with those of the standards to identify the presence of the sulfide, sulfoxide, and sulfone.

Causality Behind Experimental Choices:

  • Reversed-Phase C18 Column: This is a versatile and widely used column that provides good retention for a broad range of organic molecules.[4]

  • Acetonitrile/Water Mobile Phase: This combination is common in reversed-phase HPLC, offering good solvating power and UV transparency. The ratio can be adjusted to optimize the separation.

  • Isocratic Elution: For a simple mixture of three components with significantly different polarities, an isocratic method (constant mobile phase composition) is often sufficient and provides a robust and reproducible separation.

  • UV Detection: Most aromatic sulfones and their precursors contain chromophores that allow for sensitive detection using a UV detector.[12]

Factors Influencing Retention Time and Method Robustness

While the polarity of the analyte is the primary driver of retention in reversed-phase HPLC, several other factors can influence retention times and the overall robustness of the method.[14][15] These include:

  • Mobile Phase Composition: Increasing the percentage of the organic solvent (e.g., acetonitrile) will decrease the polarity of the mobile phase, leading to shorter retention times for all components.[5]

  • pH of the Mobile Phase: For ionizable compounds, the pH of the mobile phase can dramatically affect retention.[6] However, for neutral compounds like many simple sulfides, sulfoxides, and sulfones, the effect of pH is minimal.

  • Column Temperature: Higher column temperatures generally lead to slightly shorter retention times due to decreased mobile phase viscosity and increased analyte solubility.[13]

  • Flow Rate: The flow rate of the mobile phase directly impacts retention time. A higher flow rate will result in shorter retention times.[16]

For robust and reproducible results, it is crucial to carefully control these parameters. Method development should be guided by principles outlined in guidelines such as those from the International Council for Harmonisation (ICH).[17][18][19]

Conclusion

The HPLC retention time behavior of sulfone precursors and their corresponding sulfone products in reversed-phase chromatography is a direct consequence of their differing polarities. The systematic increase in polarity upon oxidation from a sulfide to a sulfoxide and then to a sulfone leads to a predictable decrease in retention time. This fundamental understanding allows scientists to develop effective HPLC methods for monitoring reaction progress, assessing product purity, and ensuring the quality of pharmaceutical compounds. By carefully controlling the experimental parameters, researchers can develop robust and reliable analytical methods that are fit for purpose throughout the drug development lifecycle.

References

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  • European Medicines Agency. (2023, June 14). ICH Q14 Analytical procedure development. Retrieved from [Link]

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  • Waters. (n.d.). How do I increase retention time for a polar compound on a liquid chromatography (LC) column? - WKB74280. Retrieved from [Link]

  • Valicare GmbH. (2022, June 25). New ICH Q14 Guideline: Analytical procedure development. Retrieved from [Link]

  • JoVE. (2023, May 22). Preparation and Reactions of Sulfides. Retrieved from [Link]

  • ECA Academy. (2018, December 3). New ICH Topic Q14 and Revision of Q2. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]

  • Welch Materials. (2023, October 27). Is Retention Time Determined Solely by Polarity of a Compound? Retrieved from [Link]

  • Namjesnik-Dejanovic, K., & Cabaniss, S. E. (2001). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology, 35(24), 4993–4999.
  • Britannica. (2024, January 29). Organosulfur compound. Retrieved from [Link]

  • Dolan, J. W. (2017, January 1). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 35(1), 22-29.
  • U.S. Food and Drug Administration. (2022, March 24). ICH Q14: Analytical Method Development Q2(R2):Validation of Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q14 on analytical procedure development. Retrieved from [Link]

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  • Wikipedia. (2023, November 27). Sulfoxide. Retrieved from [Link]

  • Difference Wiki. (2024, January 17). Sulfone vs. Sulfoxide: What's the Difference? Retrieved from [Link]

  • Obach, R. S., Kalgutkar, A. S., & Di, L. (2017). Using LC Retention Times in Organic Structure Determination: Drug Metabolite Identification. Journal of Medicinal Chemistry, 60(16), 6739–6754.
  • LCGC International. (n.d.). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. Retrieved from [Link]

  • ResearchGate. (2022, March). Retention Times of Compounds Used in the HPLC Analysis. Retrieved from [Link]

  • Valentova, K., Vrba, J., & Ulrichova, J. (2014). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Molecules, 19(11), 18436-18454.
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Validation

Advanced Covalent Labeling: The Strategic Shift from Acrylamides to Masked Vinyl Sulfones

Executive Summary For decades, acrylamides have been the "workhorse" warheads for covalent protein labeling and targeted covalent inhibitors (TCIs). While effective, they suffer from inherent limitations: moderate-to-hig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, acrylamides have been the "workhorse" warheads for covalent protein labeling and targeted covalent inhibitors (TCIs). While effective, they suffer from inherent limitations: moderate-to-high promiscuity (off-target labeling of lysines), metabolic liability, and often irreversible "always-on" reactivity that complicates temporal control.

Masked Vinyl Sulfones (MVS) —specifically strained systems like [2.2.1]azabicyclic vinyl sulfones and latent precursors like


-chloroethyl sulfones —have emerged as a superior alternative. These reagents offer a paradigm shift from "always-on" electrophiles to tunable, latent reactivity . This guide objectively compares MVS against acrylamides, demonstrating why MVS provides higher cysteine selectivity, superior plasma stability, and a unique platform for dual-modal labeling.

Part 1: Mechanistic Divergence

To understand the advantage of MVS, we must first contrast their mechanism of action with standard acrylamides.

Acrylamides: The "Always-On" Michael Acceptor

Acrylamides react via a direct conjugate addition (Michael addition). The


-carbon is permanently electrophilic. While reactivity can be modulated by steric hindrance (e.g., adding a methyl group to form a methacrylate), the fundamental mechanism remains a direct attack by a nucleophile (Cys-SH or Lys-NH

). This lack of discrimination often leads to proteomic background noise .
Masked Vinyl Sulfones: Latency and Strain

"Masked" vinyl sulfones utilize two primary strategies to enhance selectivity:

  • Strain-Promoted Reactivity (e.g., Azabicyclic Vinyl Sulfones): The vinyl sulfone is embedded in a strained [2.2.1] bicyclic system.[1] The relief of ring strain drives the reaction specifically with soft nucleophiles (Cys), while the transition state energy is too high for harder nucleophiles (Lys) to overcome easily.

  • Elimination-Based Latency (e.g.,

    
    -chloroethyl sulfones):  These are inert until activated (often by pH or specific microenvironments) to eliminate HCl and generate the reactive vinyl sulfone in situ.
    
Visualization: Reaction Mechanisms

The following diagram contrasts the direct Michael addition of acrylamides with the strain-promoted substitution of azabicyclic vinyl sulfones.

ReactionMechanism cluster_0 Acrylamide (Standard) cluster_1 Masked Vinyl Sulfone (Azabicyclic) Acryl Acrylamide (Always Active) TS_Acryl Transition State (Low Barrier) Acryl->TS_Acryl Nucleophilic Attack OffTarget Off-Target (Lys/His Adducts) TS_Acryl->OffTarget Lys-NH2 (Moderate) OnTarget Cys-Adduct TS_Acryl->OnTarget Cys-SH (Fast) MVS Azabicyclic VS (Strained/Latent) TS_MVS Transition State (High Barrier for Hard Nuc) MVS->TS_MVS Concerted Substitution Selectivity High Selectivity (Strain Relief) TS_MVS->Selectivity Selectivity->MVS Lys-NH2 (Rejects) StableAdduct Stable Thioether (No Retro-Michael) Selectivity->StableAdduct Cys-SH Only

Figure 1: Mechanistic comparison showing the "leakage" of acrylamides toward lysine versus the strain-gated selectivity of azabicyclic vinyl sulfones.

Part 2: Performance Metrics & Data

Kinetic Selectivity (Cys vs. Lys)

The most critical advantage of Masked VS is the discrimination between Cysteine (soft nucleophile) and Lysine (hard nucleophile).

  • Acrylamides: While Cys-selective, high concentrations or long incubation times lead to significant Lys modification.

  • Azabicyclic VS: Data indicates that while Cys labeling is quantitative within 15 minutes, Lys labeling remains negligible (

    
    ) even after 2 hours at high concentrations [1].
    
Metabolic and Plasma Stability

Acrylamide adducts can be susceptible to metabolic cleavage or glutathione (GSH) exchange. Vinyl sulfone adducts are chemically more robust.

  • Experiment: In human plasma stability assays, azabicyclic vinyl sulfone conjugates showed no degradation over 24 hours, whereas maleimide controls (often used as a proxy for Michael acceptors) lost >40% of the label due to exchange with plasma albumin [1][2].

Tunability and Bioorthogonality

The sulfone moiety (


) is electronically unique. Unlike the amide in acrylamides, the sulfone group strongly withdraws electrons, making the 

-protons acidic and the double bond highly reactive once unmasked. Furthermore, the azabicyclic scaffold retains a double bond after the initial Cys reaction, which can be used for a secondary "click" reaction (iEDDA) with tetrazines. This allows for dual-labeling (e.g., adding a drug and a fluorophore to the same residue), a feat impossible with simple acrylamides [1].
Summary Data Table
FeatureAcrylamideMasked Vinyl Sulfone (Azabicyclic)Advantage
Primary Reactivity Direct Michael AdditionStrain-Promoted Vinylic SubstitutionMVS: Higher specificity
Cys:Lys Selectivity Moderate (~10:1 to 50:1)High (>100:1)MVS: Reduced off-target noise
Plasma Stability Moderate (Metabolic liability)High (Stable Thioether)MVS: Longer in vivo half-life
Reversibility Potentially ReversibleIrreversible / StableMVS: Permanent labeling
Dual-Labeling No (Single warhead)Yes (Retains alkene for iEDDA)MVS: Multiplexing capability

Part 3: Experimental Protocols

Protocol A: Comparative Kinetic Labeling (Gel-Based)

Objective: Quantify the rate of labeling and selectivity against a competing acrylamide probe.

Materials:

  • Recombinant Protein with surface Cys (e.g., Ubiquitin or engineered GFP).

  • Probe A: Fluorescent Acrylamide (e.g., Acryl-Fluorescein).

  • Probe B: Masked Vinyl Sulfone (e.g., Azabicyclic-VS-Biotin).

  • Buffer: 50 mM NaPi, pH 7.4 (Physiological) and pH 8.5 (Promotes Lys labeling).

Step-by-Step Workflow:

  • Preparation: Dilute protein to 10 µM in reaction buffer.

  • Dosing: Add Probe A or Probe B at equimolar concentrations (10-50 µM).

  • Time-Course: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately quench with excess DTT (10 mM) or SDS-loading buffer.

  • Readout: Analyze via SDS-PAGE.

    • Validation Check: For MVS, you should see saturation of the band signal by 15 mins at pH 7.4.

    • Selectivity Check: Run the pH 8.5 sample. The Acrylamide lane will likely show smearing (non-specific Lys labeling) or multiple bands. The MVS lane should remain a clean, single band [1].

Protocol B: Plasma Stability Assay

Objective: Determine the durability of the covalent bond in a biological matrix.

  • Labeling: Label protein with MVS-Biotin to completion; remove excess probe via Desalting Column (Zeba Spin).

  • Incubation: Incubate labeled protein in 100% Human Plasma at 37°C.

  • Sampling: Take aliquots at

    
     hours.
    
  • Analysis: Perform Western Blot (Anti-Biotin).

  • Quantification: Densitometry should show

    
     signal retention at 24h. A maleimide control would typically show 
    
    
    
    due to exchange with Albumin-Cys34.
Visualization: Experimental Workflow

The following diagram outlines the decision process for choosing MVS over acrylamides based on assay requirements.

Workflow Start Start: Covalent Probe Design Decision Requirement Analysis Start->Decision PathAcryl Standard ABPP (Broad Reactivity Needed) Decision->PathAcryl Broad Profiling PathMVS Targeted Therapy / Specificity (Low Off-Target Needed) Decision->PathMVS High Specificity Exp1 Synthesis: Azabicyclic VS (Diels-Alder of Sulfone + Pyrrole) PathMVS->Exp1 Exp2 Validation: Cys-Selectivity Assay (pH 7.4 vs pH 8.5) Exp1->Exp2 Exp3 Application: Dual Labeling (iEDDA Click Chemistry) Exp2->Exp3 If Selectivity Confirmed Result Outcome: Stable, Dual-Labeled Conjugate Exp3->Result

Figure 2: Strategic workflow for implementing Masked Vinyl Sulfones in high-specificity labeling campaigns.

References

  • Azabicyclic vinyl sulfones for residue-specific dual protein labelling. Source: Chemical Science (Royal Society of Chemistry) URL:[Link]

  • Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Source: Exploration of Targeted Anti-tumor Therapy URL:[Link]

  • Reactivity and Kinetics of Vinyl Sulfone-Functionalized Self-Assembled Monolayers. Source: Langmuir (ACS Publications) URL:[Link]

  • Vinyl sulfone bifunctional tag reagents for single-point modification of proteins. Source: Bioconjugate Chemistry (PubMed) URL:[Link]

  • Comparative analysis of acrylate and vinyl sulfone reactivity. Source: ResearchGate (General Reactivity Principles) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(2-Chloroethanesulfonyl)propane proper disposal procedures

Operational Safety Guide: Disposal and Handling of 2-(2-Chloroethanesulfonyl)propane Executive Summary: The Latent Hazard 2-(2-Chloroethanesulfonyl)propane (CAS: 1177100-75-2) is not a standard organic reagent; it is a m...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Disposal and Handling of 2-(2-Chloroethanesulfonyl)propane

Executive Summary: The Latent Hazard

2-(2-Chloroethanesulfonyl)propane (CAS: 1177100-75-2) is not a standard organic reagent; it is a masked alkylating agent . Structurally, it belongs to the class of 2-chloroethyl sulfones .[1]

While often handled as a stable intermediate, this compound possesses a specific, high-risk reactivity profile:

  • Vesicant Potential: It is structurally analogous to "Sulfur Mustard" (HD) oxidation products. While less volatile, it retains the potential to alkylate DNA and proteins.[1]

  • The "Vinyl Sulfone" Trap: Under basic conditions (pH > 8), this compound undergoes rapid

    
    -elimination to form a vinyl sulfone . Vinyl sulfones are potent Michael acceptors that can irreversibly bind to cysteine residues in proteins.
    

Core Directive: Do NOT dispose of this chemical down the drain.[2] Do NOT mix with basic waste streams (e.g., hydroxide, amines, bleach).[1] The primary disposal route is High-Temperature Incineration .

Chemical Profile & Hazard Identification

PropertyDataOperational Implication
CAS Number 1177100-75-2Use for waste manifesting.
Structure

Contains a chloroethyl sulfone moiety.
Molecular Weight 184.68 g/mol N/A
Physical State Low-melting solid or oilMay require heating to transfer; handle as a liquid for spill planning.
Reactivity Class Alkylating Agent Use Silver Shield® / Laminate gloves. Nitrile offers limited protection against direct immersion.
Stability Moisture Sensitive / Cold ChainStore at -20°C. Hydrolysis generates HCl (corrosive).

Operational Handling & PPE

Causality of Protocol: Standard nitrile gloves are permeable to small, halogenated organic molecules over time.[1] Because this compound can alkylate skin proteins before pain is felt (latency period), barrier protection is non-negotiable.[1]

  • Engineering Controls: Handle only inside a certified chemical fume hood.

  • Gloves: Double-gloving is required.

    • Inner: Nitrile (disposable).

    • Outer:Silver Shield (EVOH) or Viton® laminate.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield if pouring >100 mL.

Disposal Procedures

This section outlines the "Cradle-to-Grave" workflow. The trustworthiness of this system relies on segregation .

Scenario A: Disposal of Pure Substance or Reaction Mixtures

The "Self-Validating" Check: Before adding to a waste container, verify the pH of the receiving drum is neutral to acidic (pH 4–7) .

  • Segregation:

    • Designate a specific waste container labeled: "High Hazard: Halogenated Organics - NO BASE."

    • Incompatible: Do not mix with aqueous bases (NaOH, KOH), ammonia, or bleach.[1] Reason: Base triggers elimination to the toxic vinyl sulfone.

  • Packaging:

    • Dissolve solid residues in a minimal amount of combustible solvent (e.g., Acetone, Dichloromethane).[1]

    • Transfer to a High-Density Polyethylene (HDPE) or Glass container.

    • Do not fill >90% capacity to allow for thermal expansion.

  • Labeling:

    • Must carry the GHS "Health Hazard" (Torso) and "Corrosive" pictograms.

    • Text: Contains 2-(2-Chloroethanesulfonyl)propane.[3] Potential Vesicant.[4] DO NOT OPEN.

  • Final Destruction:

    • Ship to a TSDF (Treatment, Storage, and Disposal Facility) for Incineration with Scrubber .[1]

    • EPA Waste Codes:

      • D001 (Ignitable, if in solvent).[1][5][6]

      • D003 (Reactive - potentially, due to sulfone formation).[1]

      • F002 (If mixed with halogenated solvents).

Scenario B: Spill Cleanup Protocol

Immediate Action: Evacuate the immediate area. Don full PPE (Silver Shield gloves).

  • Containment: Ring the spill with absorbent pads (polypropylene) to prevent spreading.

  • Absorption: Cover the liquid with Vermiculite or Diatomaceous Earth .

    • Note: Do NOT use "Spill-X-C" or caustic neutralizers.

  • Decontamination (Surface):

    • After removing the solid waste, wipe the surface with a 5% Sodium Thiosulfate solution.[1]

    • Mechanism:[7] Thiosulfate acts as a soft nucleophile to displace the chloride without generating the vinyl sulfone, effectively "capping" the alkylating site.[1]

  • Disposal: Place all absorbent materials and gloves into a wide-mouth jar, seal, and label as hazardous waste.

Visualizing the Workflow

The following diagram illustrates the critical decision logic for disposing of 2-(2-Chloroethanesulfonyl)propane.

DisposalWorkflow Start Waste Generation: 2-(2-Chloroethanesulfonyl)propane CheckState Determine Physical State Start->CheckState Liquid Liquid / Solution CheckState->Liquid Solid Solid Residue CheckState->Solid Spill Spill / Contamination CheckState->Spill CheckpH CRITICAL CHECK: Is Waste Stream Basic (pH > 8)? Liquid->CheckpH Dissolve Dissolve in Acetone/DCM Solid->Dissolve Absorb Absorb with Vermiculite (No Caustics) Spill->Absorb Segregate Segregate into Halogenated Organic Waste CheckpH->Segregate NO (Safe) Stop STOP! Risk of Vinyl Sulfone Formation. Acidify or Segregate. CheckpH->Stop YES (Unsafe) Dissolve->CheckpH Absorb->Segregate Destruction Final Disposal: Commercial Incineration Segregate->Destruction Stop->Segregate After Correction

Caption: Operational logic flow emphasizing the prevention of base-catalyzed elimination during disposal.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Occupational Safety and Health Administration (OSHA).

  • PubChem. (n.d.). 2-Chloroethyl ethyl sulfide (Related Compound Data).

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(2-Chloroethanesulfonyl)propane

Handling novel or lesser-documented compounds like 2-(2-Chloroethanesulfonyl)propane demands a conservative and proactive approach to safety. The core principle is to mitigate risk by treating the substance as potentiall...

Author: BenchChem Technical Support Team. Date: February 2026

Handling novel or lesser-documented compounds like 2-(2-Chloroethanesulfonyl)propane demands a conservative and proactive approach to safety. The core principle is to mitigate risk by treating the substance as potentially hazardous until proven otherwise. This guide provides a framework for selecting Personal Protective Equipment (PPE) and establishing safe operational and disposal plans, grounded in established chemical safety principles from authoritative bodies like the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).[2][3][4][5][6]

Hazard Analysis Based on Chemical Structure

To determine the appropriate level of PPE, we must first infer the potential hazards of 2-(2-Chloroethanesulfonyl)propane from its constituent functional groups:

  • Sulfonyl Group (-SO₂-): The sulfone group is a strongly electron-withdrawing and generally stable functional group.[7] While sulfones themselves are not typically highly reactive, they can undergo elimination reactions under certain conditions.[7][8] The primary concern is often the reactivity of adjacent functional groups.

  • 2-Chloroethyl Group (-CH₂CH₂Cl): The presence of a chlorinated alkyl chain introduces significant potential for toxicity. Halogenated hydrocarbons can be harmful if inhaled, absorbed through the skin, or ingested.[9] For example, the related compound 2-Chloroethanesulfonyl chloride is known to cause severe skin and eye irritation and burns.[10][11]

  • Isopropyl Group (-CH(CH₃)₂): This alkyl group is less reactive but contributes to the overall physical properties of the molecule.

Based on this analysis, we must assume 2-(2-Chloroethanesulfonyl)propane is, at a minimum, a skin and eye irritant, potentially corrosive, and harmful if inhaled or absorbed. A comprehensive PPE strategy is therefore non-negotiable.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is the final line of defense against chemical exposure, to be used after engineering and administrative controls (e.g., fume hoods, designated work areas) have been implemented.[12]

Eye and Face Protection

Direct contact with the eyes can cause severe irritation or permanent damage.[10][11]

  • Mandatory: Chemical splash goggles that meet ANSI/ISEA Z87.1 standards are required at all times when handling the compound, even in small quantities.[2]

  • Recommended for larger quantities or splash risk: A full-face shield worn over chemical splash goggles provides an additional layer of protection for the entire face.

Hand Protection

Skin contact is a primary route of exposure for many organic chemicals.[9]

  • Glove Selection: Due to the lack of specific chemical resistance data for 2-(2-Chloroethanesulfonyl)propane, a robust glove choice is critical.

    • Inner Glove: A thin nitrile glove can provide dexterity for fine manipulations.

    • Outer Glove: A heavier-duty glove, such as neoprene or butyl rubber, should be worn over the nitrile glove. This double-gloving technique provides layered protection.

  • Glove Inspection and Replacement: Always inspect gloves for tears or pinholes before use. Change gloves immediately if you suspect contamination and wash your hands thoroughly. Do not reuse disposable gloves.

Body Protection

Protecting the skin on the arms and body is crucial to prevent accidental contact.

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is the minimum requirement.

  • Chemical-Resistant Apron: For procedures involving larger volumes or a significant risk of splashing, a chemical-resistant apron made of a material like rubber or PVC should be worn over the lab coat.

Respiratory Protection

While the volatility of 2-(2-Chloroethanesulfonyl)propane is not documented, it is prudent to assume it can generate harmful vapors or aerosols, especially if heated.

  • Primary Control: All handling of this compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.[11]

  • Supplemental Protection: If engineering controls are insufficient or during a spill cleanup outside of a hood, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended.[5][13] A full-face respirator will also provide eye protection. All personnel requiring respirators must be part of a respiratory protection program that includes fit testing and training, as mandated by OSHA (29 CFR 1910.134).[3]

The following table summarizes the recommended PPE.

Hazard Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low Volume / Low Risk Chemical Splash GogglesDouble-gloved (Nitrile inner, Neoprene/Butyl outer)Flame-Resistant Lab CoatWork within a certified chemical fume hood
High Volume / Splash Risk Face Shield over GogglesDouble-gloved (Nitrile inner, Neoprene/Butyl outer)Chemical-Resistant Apron over Lab CoatWork within a certified chemical fume hood
Spill or Emergency Full-Face RespiratorHeavy-duty Chemical-Resistant GlovesChemical-Resistant Suit/CoverallsNIOSH-approved respirator with OV cartridge

Procedural Guidance: Safe Handling Workflow

A systematic approach to handling ensures safety at every stage. The following workflow outlines the critical steps for working with 2-(2-Chloroethanesulfonyl)propane.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Designate Work Area (Inside Fume Hood) gather_materials 2. Assemble All Materials (Chemicals, Glassware, Waste Containers) prep_area->gather_materials don_ppe 3. Don Required PPE (Double gloves, Goggles, Lab Coat) gather_materials->don_ppe dispense 4. Dispense Chemical (Slowly, minimize aerosol generation) don_ppe->dispense reaction 5. Perform Procedure (Maintain constant vigilance) dispense->reaction decontaminate 6. Decontaminate Surfaces & Glassware reaction->decontaminate dispose_waste 7. Segregate & Dispose of Waste (Halogenated Organic Waste) decontaminate->dispose_waste doff_ppe 8. Doff PPE Correctly (Outer gloves first) dispose_waste->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of 2-(2-Chloroethanesulfonyl)propane.

Emergency and Disposal Plans

Spill Response

In the event of a spill, immediate and correct action is vital.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Isolate: Prevent the spill from spreading by using an absorbent, non-reactive material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

  • Neutralize (if applicable and safe): For small spills, once absorbed, the material can be carefully collected with non-sparking tools into a designated waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.

Exposure Plan
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal

Due to its chlorinated nature, 2-(2-Chloroethanesulfonyl)propane and any materials contaminated with it must be treated as halogenated organic waste .

  • Segregation: Never mix halogenated waste with non-halogenated waste. Use a clearly labeled, dedicated waste container with a secure lid.

  • Collection: Collect all waste, including contaminated gloves, absorbent materials, and disposable labware, in the designated container.

  • Disposal: The waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal. Incineration at a specialized facility is the typical method for destroying such compounds.

By adhering to these rigorous PPE, handling, and disposal protocols, researchers can effectively mitigate the risks associated with 2-(2-Chloroethanesulfonyl)propane, ensuring a safe laboratory environment.

References

  • Understanding OSHA Requirements for Personal Protective Equipment (PPE). (n.d.). Google Cloud.
  • Personal Protective Equipment - Standards. (n.d.). Occupational Safety and Health Administration.
  • Personal Protective Equipment - Overview. (n.d.). Occupational Safety and Health Administration.
  • OSHA Standards for Personal Protective Equipment. (n.d.). Avetta.
  • PPE Requirements – OSHA. (n.d.). Tucker Safety.
  • Chemical Safety in the Workplace. (2024, November 12). Centers for Disease Control and Prevention.
  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster.
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Centers for Disease Control and Prevention.
  • Occupational Health Guidelines for Chemical Hazards (81-123). (n.d.). NIOSH | CDC.
  • SAFETY DATA SHEET for 1-Chloro-2-methylpropane. (2025, November 6). MilliporeSigma.
  • Propane - CCOHS. (n.d.). Canadian Centre for Occupational Health and Safety.
  • SAFETY DATA SHEET for 2-Chloroethanesulfonyl chloride. (2025, December 19). Fisher Scientific.
  • 2-(2-Chloroethanesulfonyl)propane. (n.d.). BLD Pharm.
  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki.
  • Safe handling procedures and safety data for 2-(2-Chloroethoxy)-2-methyl-propane. (n.d.). Benchchem.
  • Reductive desulfonylation. (n.d.). Wikipedia.
  • Sulfone. (n.d.). Wikipedia.
  • Material Safety Data Sheet for 2-Chloropropane. (n.d.). Santa Cruz Biotechnology.
  • HAZARD SUMMARY for ETHANESULFONYL CHLORIDE, 2-CHLORO-. (n.d.). NJ.gov.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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